N-benzyl-2-oxocyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-benzyl-2-oxocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-8-4-7-11(12)13(16)14-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVBITZFJGUZTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472870 | |
| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-86-2 | |
| Record name | N-Benzyl-2-oxocyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2-oxocyclopentanecarboxamide (CAS 2799-86-2) is a chemical compound with a molecular structure suggesting its potential as a versatile intermediate in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its scaffold, combining a cyclopentanone moiety with a benzylamide group, presents multiple points for chemical modification, allowing for the exploration of diverse chemical spaces in the development of novel therapeutic agents. This document provides a comprehensive overview of its known chemical and physical properties. While specific experimental protocols for its synthesis and detailed biological activity studies are not extensively reported in publicly accessible literature, this guide furnishes a generalized synthetic approach and highlights the potential therapeutic areas where derivatives of this scaffold have shown promise.
Chemical and Physical Properties
This compound is a solid organic compound. Its key chemical and physical properties, compiled from various chemical databases and suppliers, are summarized in the table below.[1][2]
| Property | Value |
| CAS Number | 2799-86-2 |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide |
| Synonyms | 2-Oxo-cyclopentanecarboxylic acid benzylamide, this compound |
| Appearance | Solid (form not specified in literature) |
| Melting Point | 92 °C |
| Boiling Point | 461.2 ± 44.0 °C (Predicted) |
| Density | 1.168 ± 0.06 g/cm³ (Predicted) |
| Solubility | Information not available |
| Storage Conditions | 2-8°C, sealed, dry |
Synthesis
General Experimental Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from 2-oxocyclopentanecarboxylic acid. This represents a standard approach to amide bond formation.
Hypothetical Experimental Protocol
Materials:
-
2-oxocyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 2-oxocyclopentanecarboxylic acid in anhydrous DCM under an inert atmosphere, slowly add an excess of thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 2-oxocyclopentanecarbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM. Slowly add the benzylamine solution to the acid chloride solution. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Biological Activity and Potential Applications
Currently, there are no specific studies in the public domain detailing the biological activity of this compound. However, the core structure is present in various classes of compounds that have demonstrated significant pharmacological effects. The presence of the carboxamide linkage is a common feature in many drug molecules.
Derivatives of similar scaffolds, such as 2-oxocycloalkylsulfonamides and other carboxamides, have been investigated for a range of biological activities, including:
-
Antifungal Activity: Certain 2-oxocycloalkylsulfonamides have shown potent fungicidal effects.[3]
-
Anticancer Activity: Carboxamide derivatives are a well-established class of anticancer agents, and some have demonstrated inhibitory activity against various tumor cell lines.[3]
-
Antimycobacterial Activity: Substituted N-benzylpyrazine-2-carboxamides have been evaluated for their activity against Mycobacterium tuberculosis.
Given its structural features, this compound serves as a valuable starting material for the synthesis of compound libraries for screening against various biological targets. The cyclopentanone ring can be functionalized further, and the benzyl group can be substituted to explore structure-activity relationships.
Signaling Pathways and Mechanism of Action
As there is no available data on the biological activity of this compound, its mechanism of action and any associated signaling pathways have not been elucidated. Research into the biological effects of this specific compound would be required to determine its molecular targets and downstream effects.
The following diagram illustrates a hypothetical logical relationship for the initial stages of drug discovery, where a compound like this compound could be utilized.
References
Spectroscopic and Synthetic Profile of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of N-benzyl-2-oxocyclopentanecarboxamide (CAS No. 2799-86-2). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic data based on the analysis of analogous compounds, alongside a detailed, plausible experimental protocol for its synthesis and purification. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical synthesis, and drug development.
Compound Overview
This compound is a chemical compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol [1]. Its structure consists of a cyclopentanone ring substituted at the 2-position with a carboxamide group, which is N-substituted with a benzyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2799-86-2 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide | [1] |
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 6.5 - 7.0 | br s | 1H | N-H (Amide) |
| ~ 4.45 | d | 2H | -CH₂-Ph |
| ~ 3.2 - 3.4 | m | 1H | -CH-CO- |
| ~ 2.2 - 2.5 | m | 2H | -CO-CH₂- (cyclopentanone) |
| ~ 1.8 - 2.1 | m | 4H | Cyclopentane ring protons |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 215 - 220 | C=O (Ketone) |
| ~ 170 - 175 | C=O (Amide) |
| ~ 138 | Quaternary aromatic carbon |
| ~ 128.7 | Aromatic CH |
| ~ 127.8 | Aromatic CH |
| ~ 127.5 | Aromatic CH |
| ~ 55 - 60 | -CH-CO- |
| ~ 44 | -CH₂-Ph |
| ~ 38 | -CO-CH₂- (cyclopentanone) |
| ~ 20 - 30 | Other cyclopentane carbons |
Table 4: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, broad | N-H stretch (Amide) |
| ~ 3060, 3030 | Medium | Aromatic C-H stretch |
| ~ 2950, 2870 | Medium | Aliphatic C-H stretch |
| ~ 1740 | Strong | C=O stretch (Ketone) |
| ~ 1650 | Strong | C=O stretch (Amide I) |
| ~ 1550 | Strong | N-H bend (Amide II) |
| ~ 1495, 1450 | Medium | Aromatic C=C stretch |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via the amidation of 2-oxocyclopentanecarboxylic acid with benzylamine using a suitable coupling agent.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add benzylamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Spectroscopic Characterization
The purified product would then be characterized by standard spectroscopic techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to confirm the molecular weight and elemental composition of the synthesized compound.
Experimental Workflow Diagram
The overall workflow from synthesis to characterization is depicted below.
Figure 2: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides essential, albeit predicted, spectroscopic data and a detailed synthetic protocol for this compound. While direct experimental data remains elusive in the public domain, the information presented herein offers a solid foundation for researchers to synthesize and characterize this compound for further investigation in various scientific disciplines, particularly in the realm of drug discovery and development. The provided experimental workflow and predicted data serve as a starting point for the practical application and study of this molecule.
References
An In-Depth Technical Guide to N-benzyl-2-oxocyclopentanecarboxamide
This technical guide provides a comprehensive overview of N-benzyl-2-oxocyclopentanecarboxamide, including its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity
IUPAC Name: N-benzyl-2-oxocyclopentane-1-carboxamide[1]
-
2-Oxo-cyclopentanecarboxylic acid benzylamide
-
This compound
-
N-benzyl-2-oxo-cyclopentanecarboxamide
-
2799-86-2 (CAS Number)
-
DTXSID10472870
-
RefChem:363296
-
DTXCID50423684
-
MFCD17011812
-
SCHEMBL20292402
-
AKOS015855327
-
AS-63317
-
DB-031158
-
CS-0037178
-
W13156
Physicochemical Properties
The following table summarizes the key physicochemical properties of N-benzyl-2-oxocyclopentane-1-carboxamide.
| Property | Value | Source |
| Molecular Formula | C13H15NO2 | PubChem[1] |
| Molecular Weight | 217.26 g/mol | PubChem[1] |
| Melting Point | 92 °C | MySkinRecipes[3] |
| Boiling Point (Predicted) | 461.2±44.0 °C | MySkinRecipes[3] |
| Density (Predicted) | 1.168±0.06 g/cm³ | MySkinRecipes[3] |
| XLogP3-AA | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
Experimental Protocol: Synthesis
A reported method for the synthesis of N-benzyl-2-oxocyclopentane-1-carboxamide involves the enzymatic amidation of a cyclic β-keto ester.[4]
Reaction: Ethyl 2-oxocyclopentanecarboxylate + Benzylamine → N-benzyl-2-oxocyclopentane-1-carboxamide
Reagents and Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Benzylamine
-
Immobilized lipase from Candida antarctica (SP 435A)
-
1,4-Dioxane
Procedure: [4]
-
Dissolve Ethyl 2-oxocyclopentanecarboxylate and Benzylamine in 1,4-dioxane.
-
Add immobilized lipase from Candida antarctica (SP 435A) to the solution.
-
Maintain the reaction mixture at 30°C for 48 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, filter the enzyme from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography or recrystallization.
Yield: 88%[4]
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the specific biological activities, mechanism of action, or associated signaling pathways for N-benzyl-2-oxocyclopentane-1-carboxamide. While research exists on the biological activities of other benzamide derivatives, these findings cannot be directly extrapolated to the title compound without specific experimental validation.[5][6][7]
The general approach to characterizing the biological activity of a novel compound such as this would involve a series of in vitro and in vivo assays. A hypothetical workflow for such a preliminary investigation is outlined below.
Further research is required to elucidate the potential biological functions of N-benzyl-2-oxocyclopentane-1-carboxamide.
References
- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. 2-Oxo-cyclopentanecarboxylic acid benzylamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
Unveiling the Biological Potential of the N-benzyl-2-oxocyclopentanecarboxamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-benzyl-2-oxocyclopentanecarboxamide scaffold is a promising, yet underexplored, chemical entity with significant potential for the development of novel therapeutic agents. While research directly focused on this specific scaffold is limited, the broader class of N-benzylamides has demonstrated a wide range of biological activities, including anticonvulsant, anticancer, and antimicrobial effects. This technical guide provides an in-depth overview of the known biological potential of structurally related compounds, offering a predictive insight into the therapeutic promise of the this compound core. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to guide future research and drug discovery efforts.
Disclaimer: The quantitative data and specific experimental findings presented in this guide are primarily based on studies of structurally related N-benzylamide derivatives. These data are intended to be representative of the potential biological activities of the this compound scaffold and should be interpreted as a foundation for further investigation into this specific chemical entity.
Anticancer Potential
Several studies have highlighted the anticancer properties of N-benzylamide derivatives. A notable example is a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, which has been investigated for its anticancer effects. The proposed mechanism for some of these compounds involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Quantitative Data: Anticancer Activity of a Structurally Related Furo[3,4-d]pyrimidine Derivative
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | HT29 (Colon Cancer) | Not explicitly quantified, but showed activity | Olmitinib | Similar IC50 values reported for related compounds[1] |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | DU145 (Prostate Cancer) | Not explicitly quantified, but showed activity | Erlotinib | Equipotent activity reported for related chiral 6-aryl-furo[2,3-d]pyrimidine-4-amines |
Proposed Signaling Pathway: EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway is a well-established strategy in cancer therapy. The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation, survival, and angiogenesis. N-benzylamide derivatives may exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking these downstream signals.
Caption: Proposed EGFR signaling pathway and the inhibitory action of N-benzylamide derivatives.
Anticonvulsant Potential
The N-benzylamide scaffold is a core component of several compounds with demonstrated anticonvulsant activity. Notably, derivatives of N-benzyl-2-acetamidopropionamide have shown high potency in preclinical models of epilepsy. The primary mechanism of action for many anticonvulsant drugs involves the modulation of voltage-gated sodium channels, which play a crucial role in regulating neuronal excitability.
Quantitative Data: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives
| Compound | Animal Model | Administration | MES ED50 (mg/kg) | Reference Compound | MES ED50 (mg/kg) |
| N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 8.3[2] | Phenytoin | 6.5[2] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5[2] | (S)-isomer | >100[2] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3[2] | Phenytoin | 6.5[2] |
| N-benzyl-2,3-dimethoxypropionamide | Mouse | i.p. | 30[2] | Phenobarbital | 22[2] |
Proposed Mechanism of Action: Sodium Channel Modulation
Voltage-gated sodium channels are responsible for the rising phase of the action potential in neurons. During a seizure, these channels can enter a state of rapid, repetitive firing. Many anticonvulsant drugs, and potentially N-benzylamide derivatives, act by binding to the inactivated state of the sodium channel. This binding stabilizes the inactivated state, preventing the channel from returning to the resting state and thereby reducing the neuron's ability to fire rapid action potentials.
Caption: Proposed mechanism of N-benzylamide derivatives stabilizing the inactivated state of voltage-gated sodium channels.
Antimicrobial Potential
Derivatives containing the N-benzylamide moiety have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. For instance, N-benzylpyrazine-2-carboxamide derivatives have shown activity against Mycobacterium tuberculosis. The proposed mechanism of action for some cationic N-benzyl compounds involves the disruption of the bacterial cell membrane integrity.
Quantitative Data: Antimicrobial Activity of N-Benzylpyrazine-2-carboxamide Derivatives
| Compound | Microorganism | MIC (µg/mL) |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 (µM) |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 (µM) |
Proposed Mechanism of Action: Bacterial Membrane Disruption
The bacterial cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of substances. Cationic antimicrobial agents are thought to interact with the negatively charged components of the bacterial membrane, such as phospholipids. This interaction can lead to the disorganization of the membrane structure, increased permeability, leakage of intracellular contents, and ultimately, cell death.
References
- 1. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
N-benzyl-2-oxocyclopentanecarboxamide: A Technical Review of a Scaffold with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-2-oxocyclopentanecarboxamide is a small molecule of interest within medicinal chemistry. While direct research on this specific compound is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide consolidates the available literature on closely related N-benzyl carboxamide derivatives to provide a comprehensive overview of their synthesis, potential therapeutic applications, and mechanisms of action. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound and its analogs. The information presented herein is largely based on analogous compounds and should be interpreted as a guide for future research.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C13H15NO2.[1] Its structure features a central cyclopentanone ring linked to a benzylamine moiety via a carboxamide group.
| Property | Value | Source |
| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide | PubChem[1] |
| Molecular Formula | C13H15NO2 | PubChem[1] |
| Molecular Weight | 217.26 g/mol | PubChem[1] |
| CAS Number | 2799-86-2 | PubChem[1] |
Synthesis
Proposed Synthetic Pathway
A common method for the synthesis of amides is the coupling of a carboxylic acid (or its activated derivative) with an amine. In this case, 2-oxocyclopentanecarboxylic acid would be coupled with benzylamine.
Caption: Proposed synthesis of this compound.
Hypothetical Experimental Protocol
-
Activation of Carboxylic Acid: To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) at 0 °C, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) is added, along with an activating agent like N-hydroxysuccinimide (NHS) (1.1 eq). The mixture is stirred for 30-60 minutes at 0 °C.
-
Amine Coupling: Benzylamine (1.0 eq) is then added to the reaction mixture.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct (in the case of DCC). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Potential Biological Activities
Direct biological studies on this compound are not currently available. However, the N-benzyl carboxamide scaffold is a key feature in compounds with demonstrated anticonvulsant and anticancer activities.
Anticonvulsant Activity (based on analogous structures)
Several studies have highlighted the potent anticonvulsant effects of N-benzyl-2-acetamidopropionamide derivatives.[3] These compounds have shown significant efficacy in the maximal electroshock (MES)-induced seizure test in both mice and rats.
| Compound | Animal Model | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | 4.5 | 27 | 6.0 | [3] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Rat | p.o. | <2.3 | >300 | >130 | [3] |
| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mouse | i.p. | >100 | - | - | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Mouse | i.p. | 17.3 | - | - | [3] |
| N-benzyl-2-acetamido-3-ethoxypropionamide | Rat | p.o. | 19 | - | - | [3] |
| Phenytoin (reference) | Mouse | i.p. | 6.5 | - | - | [3] |
| Phenytoin (reference) | Rat | p.o. | 23 | - | - | [3] |
The MES test is a standard preclinical model for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice or rats are used.
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent alone.
-
Induction of Seizures: At the time of predicted peak effect of the compound, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The endpoint of the assay is the abolition of the hindlimb tonic extensor component of the seizure.
-
Data Analysis: The dose of the compound required to protect 50% of the animals from the tonic extensor seizure (ED50) is calculated using probit analysis. Neurotoxicity is assessed by the rotarod test to determine the dose causing motor impairment in 50% of animals (TD50). The protective index (PI) is calculated as TD50/ED50.[3]
Caption: Key structural features for anticonvulsant activity in N-benzyl acetamide derivatives.
Anticancer Activity (based on analogous structures)
A novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) has been synthesized and evaluated for its anticancer properties against human colon cancer (HT29) and prostate cancer (DU145) cell lines.[4][5]
Molecular docking studies suggest that DHFP may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] EGFR is a key regulator of cell proliferation and its overactivity is implicated in many cancers.
Caption: Proposed EGFR kinase inhibition pathway by an N-benzyl carboxamide analog.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Human cancer cell lines (e.g., HT29 and DU145) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[6]
Biochemical assays are used to determine the direct inhibitory effect of a compound on the enzymatic activity of EGFR.
-
Reagents: Recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP are required.
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The test compound at various concentrations is pre-incubated with the EGFR kinase.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Detection: The phosphorylation of the substrate is quantified. This can be done using various methods, such as radiometric assays with ³²P- or ³³P-labeled ATP, or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[7][8]
-
Data Analysis: The kinase activity is measured at each compound concentration, and the IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined.
Conclusion and Future Directions
The this compound scaffold holds promise as a starting point for the development of novel therapeutics. Based on the biological activities of structurally related compounds, this molecule could potentially be explored for its anticonvulsant and anticancer properties. Future research should focus on:
-
Synthesis and Characterization: The development of a robust and efficient synthesis for this compound and its derivatives.
-
In Vitro Screening: Evaluation of the synthesized compounds in a panel of anticonvulsant and anticancer assays to determine their biological activity.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which any observed biological effects are mediated.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-benzyl, cyclopentanone, and carboxamide moieties to optimize potency and selectivity.
This technical guide provides a comprehensive, albeit inferential, overview of the potential of this compound. It is intended to stimulate further investigation into this intriguing chemical entity and its potential applications in drug discovery.
References
- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target | AVESİS [avesis.trakya.edu.tr]
- 5. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. promega.com.cn [promega.com.cn]
Methodological & Application
Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below offer two distinct and effective methods for the preparation of this target compound.
Chemical Properties and Data
| Identifier | Value |
| IUPAC Name | N-benzyl-2-oxocyclopentane-1-carboxamide[1] |
| CAS Number | 2799-86-2[1][2] |
| Molecular Formula | C13H15NO2[1][2] |
| Molecular Weight | 217.26 g/mol [1][2] |
| Melting Point | 92 °C[2] |
| Boiling Point | 461.2±44.0 °C (Predicted)[2] |
| Density | 1.168±0.06 g/cm3 (Predicted)[2] |
Experimental Protocols
Two primary synthetic routes are presented for the preparation of this compound. Protocol A details an enzymatic approach, offering high selectivity and mild reaction conditions. Protocol B describes a traditional chemical synthesis via an acid chloride intermediate, suitable for rapid, high-yield production.
Protocol A: Enzymatic Amidation of Ethyl 2-oxocyclopentanecarboxylate
This protocol utilizes an immobilized lipase to catalyze the amidation of ethyl 2-oxocyclopentanecarboxylate with benzylamine, providing a green and efficient synthetic route.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Benzylamine
-
Immobilized lipase from Candida antarctica (e.g., Novozym 435)
-
1,4-Dioxane
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Temperature-controlled bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in 1,4-dioxane, add benzylamine (1.0 eq).
-
Add immobilized lipase from Candida antarctica SP 435A.
-
Stir the reaction mixture at 30 °C for 48 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Quantitative Data Summary (Protocol A)
| Parameter | Value | Reference |
| Reactants | Ethyl 2-oxocyclopentanecarboxylate, Benzylamine | [3] |
| Catalyst | Immobilized lipase from Candida antarctica SP 435A | [3] |
| Solvent | 1,4-Dioxane | [3] |
| Temperature | 30 °C | [3] |
| Reaction Time | 48 hours | [3] |
| Yield | 88% | [3] |
Protocol B: Schotten-Baumann Reaction of 2-Oxocyclopentanecarbonyl Chloride
This classic method involves the reaction of the more reactive 2-oxocyclopentanecarbonyl chloride with benzylamine under basic conditions.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Preparation of 2-Oxocyclopentanecarbonyl Chloride
-
In a round-bottom flask, dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-oxocyclopentanecarbonyl chloride, which can be used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 2-oxocyclopentanecarbonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the benzylamine solution in an ice bath and slowly add the solution of 2-oxocyclopentanecarbonyl chloride.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflows for this compound.
Caption: Key reaction pathways for the synthesis.
References
Application Notes and Protocols: N-benzyl-2-oxocyclopentanecarboxamide in Asymmetric Synthesis
A comprehensive review of scientific literature did not yield specific examples of N-benzyl-2-oxocyclopentanecarboxamide being employed as a chiral auxiliary for asymmetric synthesis. Therefore, the following application notes and protocols are presented as a representative and hypothetical guide based on the well-established principles of asymmetric synthesis involving structurally related β-keto amides and established chiral auxiliaries.
Introduction
In the field of asymmetric synthesis, the quest for efficient and selective methods to control the stereochemical outcome of reactions is paramount. Chiral auxiliaries are powerful tools that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for facial discrimination during bond formation, leading to the preferential formation of one stereoisomer.
While direct applications of this compound as a chiral auxiliary are not documented in the reviewed literature, its structure as a β-keto amide suggests potential for use in stereoselective enolate reactions. By analogy to well-known systems, such as those employing Evans oxazolidinones or other chiral auxiliaries derived from amino alcohols, a chiral version of this compound could theoretically be used to control the stereochemistry of α-alkylation, aldol, and other enolate-based reactions.
This document outlines a hypothetical framework for the application of a chiral derivative of this compound in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The protocols and data presented are illustrative and based on established methodologies for similar classes of compounds.
Hypothetical Application: Asymmetric Alkylation
The core principle of using a chiral N-acyl-2-oxocyclopentanecarboxamide in asymmetric synthesis would involve the diastereoselective alkylation of its corresponding enolate. The chiral moiety attached to the amide nitrogen would sterically hinder one face of the enolate, directing the approach of an electrophile to the opposite face.
General Workflow
The overall process would typically involve three key steps:
-
Synthesis of the Chiral Substrate: Attachment of a suitable chiral auxiliary to the 2-oxocyclopentanecarboxamide scaffold.
-
Diastereoselective Alkylation: Formation of a metal enolate and subsequent reaction with an alkylating agent.
-
Cleavage of the Chiral Auxiliary: Removal of the chiral auxiliary to yield the enantiomerically enriched α-alkylated cyclopentanone derivative.
Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on standard procedures for asymmetric alkylation using chiral auxiliaries.
Protocol 1: Synthesis of a Chiral N-Acyl-2-oxocyclopentanecarboxamide
This protocol describes the synthesis of a model chiral substrate by coupling 2-oxocyclopentanecarboxylic acid with a commercially available chiral amino alcohol derivative, which serves as the chiral auxiliary.
Materials:
-
2-Oxocyclopentanecarboxylic acid
-
(S)-4-Benzyl-2-oxazolidinone (as a representative chiral auxiliary precursor)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard workup and purification reagents
Procedure:
-
To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM at 0 °C is added (S)-4-benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP.
-
DCC (1.1 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature overnight.
-
The reaction is monitored by TLC. Upon completion, the mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral N-acyl-2-oxocyclopentanecarboxamide.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the diastereoselective alkylation of the chiral β-keto amide prepared in Protocol 1.
Materials:
-
Chiral N-acyl-2-oxocyclopentanecarboxamide
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents
Procedure:
-
A solution of the chiral N-acyl-2-oxocyclopentanecarboxamide (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
A solution of LDA or NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 1 hour to form the enolate.
-
The alkyl halide (1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or HPLC analysis.
-
The product is purified by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a representative method for the removal of the chiral auxiliary to yield the α-alkylated cyclopentanone.
Materials:
-
Alkylated chiral N-acyl-2-oxocyclopentanecarboxamide
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Standard workup and purification reagents
Procedure:
-
The alkylated substrate is dissolved in a mixture of THF and water at 0 °C.
-
Aqueous hydrogen peroxide is added, followed by an aqueous solution of lithium hydroxide.
-
The reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with an aqueous solution of sodium sulfite.
-
The mixture is acidified and extracted with an appropriate organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the α-alkylated carboxylic acid, which can be further converted to the corresponding ester or ketone.
-
The chiral auxiliary can be recovered from the aqueous layer for reuse.
Data Presentation (Hypothetical)
The following table summarizes hypothetical results for the diastereoselective alkylation of a chiral N-acyl-2-oxocyclopentanecarboxamide.
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | LDA | THF | -78 | 85 | 90:10 |
| 2 | BnBr | NaHMDS | THF | -78 | 92 | 95:5 |
| 3 | Allyl-Br | KHMDS | THF | -78 | 88 | 92:8 |
Visualization of Key Concepts
Logical Workflow for Asymmetric Alkylation
Caption: A logical workflow for the asymmetric alkylation of a chiral N-acyl-2-oxocyclopentanecarboxamide.
Proposed Stereochemical Model
Caption: A generalized stereochemical model illustrating how a chiral auxiliary directs the approach of an electrophile.
Conclusion
While direct experimental evidence for the use of this compound in asymmetric synthesis is currently unavailable in the reviewed literature, the principles of chiral auxiliary-mediated synthesis provide a strong foundation for its potential application. The hypothetical protocols and models presented here serve as a guide for researchers interested in exploring the utility of this and related compounds in the stereoselective synthesis of functionalized cyclopentanones. Further research would be necessary to validate these concepts and to optimize reaction conditions to achieve high levels of stereocontrol.
Application Note: A Robust Protocol for the Amide Coupling of Benzylamine with 2-Oxocyclopentanecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug discovery. The resulting amide linkage is a cornerstone of countless biologically active molecules, including peptides and small-molecule therapeutics. This document provides a detailed protocol for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide via the amide coupling of benzylamine and 2-oxocyclopentanecarboxylic acid. Various standard coupling reagents can facilitate this transformation, and this note will focus on common, high-efficiency methods such as those employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Modern coupling reagents are therefore used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[3][4] This application note presents a comparative overview of common coupling conditions and a detailed, step-by-step protocol for a reliable and scalable synthesis.
General Reaction Scheme & Mechanism
The overall transformation involves the activation of the carboxylic acid group of 2-oxocyclopentanecarboxylic acid, followed by nucleophilic acyl substitution by benzylamine to form the desired amide product, this compound. The diagram below illustrates the general mechanism for an EDC/HOBt mediated coupling reaction.
Caption: General mechanism for EDC/HOBt mediated amide coupling.
Comparative Data of Coupling Methods
Several reagents are available for activating carboxylic acids.[3][5] The choice of coupling agent, base, and solvent can significantly impact reaction efficiency, yield, and purity. Below is a summary of common conditions applied to amide coupling reactions.
| Coupling Method | Reagents & Stoichiometry (Acid:Amine:Reagent:Additive:Base) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield |
| EDC / HOBt | 1 : 1.1 : 1.2 : 1.2 : 2-3 (e.g., DIPEA) | DMF, DCM | 0 to 23 | 12 - 24 | Good to Excellent |
| HATU / Base | 1 : 1.1 : 1.1 : - : 2-4 (e.g., DIPEA, Et₃N) | DMF, ACN | 23 | 2 - 6 | Excellent |
| DCC / DMAP | 1 : 1.1 : 1.1 : 0.1 : - | DCM, THF | 0 to 23 | 12 - 18 | Good |
| Acyl Chloride | 1 : 1.2 : 1.2 (SOCl₂) : - : 2 (e.g., Pyridine) | DCM, THF | 0 to 23 | 2 - 8 | Good to Excellent |
Note: Yields are representative and can vary based on substrate specifics and reaction scale. DIPEA = Diisopropylethylamine, DMF = Dimethylformamide, DCM = Dichloromethane, ACN = Acetonitrile, THF = Tetrahydrofuran, DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.[2][3]
Detailed Experimental Protocol: EDC/HOBt Coupling
This protocol describes the synthesis of this compound on a 1 mmol scale using EDC and HOBt.
1. Materials and Reagents:
-
2-Oxocyclopentanecarboxylic acid (128.13 g/mol )
-
Benzylamine (107.15 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (191.70 g/mol )
-
Hydroxybenzotriazole (HOBt) (135.13 g/mol )
-
Diisopropylethylamine (DIPEA) (129.24 g/mol )
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
2. Experimental Workflow
Caption: Step-by-step experimental workflow for amide coupling.
3. Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-oxocyclopentanecarboxylic acid (128 mg, 1.0 mmol, 1.0 equiv) and HOBt (162 mg, 1.2 mmol, 1.2 equiv).
-
Dissolution: Add 10 mL of anhydrous DCM to the flask. Stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: To the cooled solution, add DIPEA (0.44 mL, 2.5 mmol, 2.5 equiv), followed by benzylamine (0.12 mL, 1.1 mmol, 1.1 equiv). Finally, add EDC·HCl (230 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.[6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with 20 mL of DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
4. Product Characterization:
-
Product: this compound[7]
-
Molecular Formula: C₁₃H₁₅NO₂[7]
-
Molecular Weight: 217.26 g/mol [7]
-
Appearance: Typically a white to off-white solid.
-
Expected Analysis:
-
¹H NMR: Characteristic peaks for the benzyl group protons and the cyclopentanone ring protons.
-
¹³C NMR: Peaks corresponding to the amide carbonyl, ketone carbonyl, and carbons of the aromatic and aliphatic moieties.
-
Mass Spectrometry (ESI-MS): Calculated m/z for [M+H]⁺ = 218.1176, found should be within error tolerance.
-
References
- 1. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-benzyl-2-oxocyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-2-oxocyclopentanecarboxamide is a chemical compound of interest in organic synthesis and pharmaceutical development due to its structural motifs, which are relevant for the creation of novel bioactive molecules. The purity of this compound is paramount for its use in subsequent synthetic steps and for accurate biological screening. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: column chromatography and recrystallization.
Purification Strategies
The choice of purification method depends on the nature and quantity of impurities present in the crude product. Column chromatography is a versatile technique for separating the target compound from a mixture of impurities with different polarities. Recrystallization is a highly effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent is identified.
Data Presentation: Purification Parameters
The following table summarizes the recommended starting conditions for the purification of this compound. These parameters are based on general principles for the purification of N-benzyl amides and may require optimization for specific crude mixtures.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | - |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane gradient (e.g., 10:90 to 50:50) | Ethanol, Acetonitrile, Isopropanol, or mixtures with water |
| Eluent Additive | 0.1-1% Triethylamine (optional, to reduce streaking) | - |
| Sample Loading | Dry loading or direct loading in a minimal amount of eluent | Dissolution in a minimal amount of hot solvent |
| Purity Assessment | Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis, HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (e.g., 60-120 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Triethylamine (TEA, optional)
-
Chromatography column
-
Collection tubes
-
Thin-Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Eluent Preparation: Prepare a stock solution of 10% ethyl acetate in hexane. If the compound is expected to be basic or if streaking is observed on TLC, consider adding 0.1-1% triethylamine to the eluent.
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30%) to determine the optimal solvent system for separation. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 50% ethyl acetate in hexane) to elute the compounds from the column.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Purity Confirmation: Assess the purity of the final product by TLC, HPLC, and/or NMR spectroscopy.
Protocol 2: Purification by Recrystallization
This protocol provides a method for purifying solid this compound by recrystallization.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, acetonitrile, isopropanol, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Melting point apparatus
Procedure:
-
Solvent Screening:
-
Place a small amount (e.g., 20-30 mg) of the crude product into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube.
-
Observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes with insoluble material. A suitable solvent will dissolve the compound when hot.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
-
Recrystallization:
-
Place the bulk of the crude this compound in an Erlenmeyer flask.
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Add the chosen recrystallization solvent dropwise to the flask while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Purity Confirmation:
-
Further analysis by HPLC or NMR can also be performed to confirm purity.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound by recrystallization.
Application Notes and Protocols: N-benzyl-2-oxocyclopentanecarboxamide in Drug Discovery
For: Researchers, scientists, and drug development professionals.
Abstract
N-benzyl-2-oxocyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanone ring coupled to a benzylamine via an amide linkage. While this specific molecule is available as a chemical reagent, a comprehensive review of scientific literature reveals a notable absence of published studies detailing its biological activity, mechanism of action, or specific applications in drug discovery. However, the constituent chemical motifs—the N-benzyl group and the 2-oxocyclopentanecarboxamide core—are present in various biologically active molecules. This document, therefore, presents a hypothetical application framework. Drawing inspiration from related compounds, we propose a potential therapeutic application for this compound as a kinase inhibitor and provide detailed, illustrative protocols for its evaluation. The data and pathways presented herein are hypothetical and intended to serve as a template for the investigation of this and similar molecules.
Introduction and Rationale
The N-benzyl moiety is a common feature in medicinal chemistry, often utilized to establish hydrophobic and aromatic interactions within protein binding sites. Similarly, cyclic ketones and carboxamide derivatives are prevalent scaffolds in the design of enzyme inhibitors, including those targeting kinases. Given these precedents, it is plausible to hypothesize that this compound could exhibit inhibitory activity against protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.
This document outlines a hypothetical screening cascade to investigate the potential of this compound as an inhibitor of a generic mitogen-activated protein kinase (MAPK) signaling pathway, a critical pathway in cell proliferation and survival.
Hypothetical Biological Activity and Data
For the purpose of this illustrative guide, we will assume that this compound, hereafter referred to as Compound-X , has been identified as an inhibitor of MEK1, a key kinase in the MAPK/ERK pathway.
Table 1: In Vitro Kinase Inhibition Profile of Compound-X
| Kinase Target | IC50 (nM) | Assay Type |
| MEK1 | 150 | LanthaScreen™ Eu Kinase Binding Assay |
| ERK2 | > 10,000 | Z'-LYTE™ Kinase Assay |
| p38α | 8,500 | Z'-LYTE™ Kinase Assay |
| JNK1 | > 10,000 | Z'-LYTE™ Kinase Assay |
Table 2: Cellular Activity of Compound-X in Human Colon Cancer Cell Line (HT-29)
| Parameter | EC50 (µM) | Assay Type |
| Inhibition of p-ERK | 0.8 | Western Blot |
| Anti-proliferative Activity | 2.5 | CellTiter-Glo® Luminescent Cell Viability Assay |
| Cytotoxicity (LDH Release) | > 50 | CytoTox-ONE™ Homogeneous Membrane Integrity Assay |
Proposed Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action for Compound-X, where it selectively inhibits MEK1, thereby preventing the phosphorylation and activation of ERK1/2 and blocking downstream signaling that leads to cell proliferation.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound-X.
Experimental Protocols
The following are detailed, representative protocols for the types of experiments that would be necessary to determine the activity of a novel compound like this compound.
Protocol 1: MEK1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro inhibitory activity of Compound-X against the MEK1 kinase.
Materials:
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MEK1 Kinase (recombinant)
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
TR-FRET Dilution Buffer
-
Compound-X (dissolved in 100% DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare a serial dilution of Compound-X in 100% DMSO. A typical starting concentration is 1 mM, diluted in 1:3 steps.
-
In a 384-well plate, add 2.5 µL of the diluted Compound-X or DMSO (vehicle control).
-
Prepare a 4X solution of MEK1 kinase and Alexa Fluor™ 647-Tracer in TR-FRET buffer. Add 2.5 µL to each well.
-
Prepare a 4X solution of Eu-anti-GST Antibody in TR-FRET buffer. Add 2.5 µL to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the logarithm of Compound-X concentration. Determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cellular Inhibition of ERK Phosphorylation (Western Blot)
Objective: To assess the ability of Compound-X to inhibit the phosphorylation of ERK in a cellular context.
Materials:
-
HT-29 cells
-
DMEM media with 10% FBS
-
Compound-X (dissolved in DMSO)
-
EGF (Epidermal Growth Factor)
-
RIPA buffer with protease and phosphatase inhibitors
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Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-Total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-18 hours in serum-free DMEM.
-
Pre-treat cells with varying concentrations of Compound-X (or DMSO vehicle) for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 15 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Determine protein concentration of lysates using a BCA assay.
-
Separate 20 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using a chemiluminescent substrate and imaging system.
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Strip the membrane and re-probe with anti-Total-ERK antibody as a loading control.
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Quantify band intensity and normalize p-ERK signal to Total-ERK. Plot the normalized values to determine the EC50.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments for evaluating a novel compound in a kinase drug discovery program.
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion
While this compound remains an uncharacterized molecule in the context of drug discovery, its structural components suggest that it could serve as a scaffold for developing novel therapeutics, potentially targeting protein kinases. The protocols and workflows detailed in this document provide a robust, albeit hypothetical, framework for initiating such an investigation. Researchers are encouraged to use these notes as a guide for the systematic evaluation of this and other novel chemical entities. Further research is warranted to determine if this compound possesses any true biological activity.
Troubleshooting & Optimization
Optimizing the Synthesis of N-benzyl-2-oxocyclopentanecarboxamide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis yield of N-benzyl-2-oxocyclopentanecarboxamide. This document offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis of this important amide.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction; decomposition of starting materials or product; inappropriate coupling agent; suboptimal reaction conditions (temperature, time, solvent). | Verify the quality of starting materials (2-oxocyclopentanecarboxylic acid and benzylamine). Experiment with different coupling agents such as DCC, EDC, or HATU. Optimize reaction temperature and time; monitor reaction progress using TLC or LC-MS. Ensure anhydrous conditions, as water can hydrolyze activated intermediates. |
| Presence of Multiple Side Products | Self-condensation of 2-oxocyclopentanecarboxylic acid; formation of an enamine intermediate from the reaction of the ketone with benzylamine.[1] Decarboxylation of the β-keto acid starting material at elevated temperatures. | Use a suitable coupling agent to activate the carboxylic acid in situ and minimize self-condensation. Maintain a low reaction temperature to disfavor enamine formation and decarboxylation. Consider protecting the ketone group if enamine formation is a persistent issue. |
| Difficulty in Product Purification | Co-elution of the product with unreacted starting materials or byproducts during chromatography; product oiling out during crystallization. | Optimize the solvent system for column chromatography to achieve better separation. Try different crystallization solvents or solvent mixtures. Consider a chemical workup to remove acidic or basic impurities before purification. |
| Inconsistent Yields Between Batches | Variability in reagent quality; moisture in the reaction; slight variations in reaction conditions. | Use reagents from the same batch or ensure consistent quality. Thoroughly dry all glassware and use anhydrous solvents. Maintain strict control over reaction parameters such as temperature, stirring speed, and addition rates. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method involves the coupling of 2-oxocyclopentanecarboxylic acid and benzylamine using a coupling agent. This approach is favored for its generally good yields and mild reaction conditions.
Q2: Which coupling agent is best for this synthesis?
A2: The choice of coupling agent can significantly impact the reaction yield. While several options are available, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used for their effectiveness in preventing the acid-base reaction between the carboxylic acid and amine and activating the carboxylic acid for nucleophilic attack.[2] For challenging couplings, phosphonium or uronium reagents like HATU or HBTU can also be effective.
Q3: What are the critical reaction parameters to control for optimal yield?
A3: Key parameters include reaction temperature, reaction time, and the choice of solvent. It is crucial to maintain anhydrous conditions to prevent hydrolysis of the activated carboxylic acid intermediate. The reaction is typically carried out at room temperature to minimize side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps in identifying the presence of any side products.
Q5: What are the potential side reactions to be aware of?
A5: The primary side reactions include the formation of an enamine by the reaction of the ketone group of 2-oxocyclopentanecarboxylic acid with benzylamine, and the decarboxylation of the β-keto acid starting material, especially at higher temperatures.[1] Self-condensation of the keto acid can also occur.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of this compound.
Protocol 1: Synthesis using DCC as a Coupling Agent
-
Materials: 2-oxocyclopentanecarboxylic acid, benzylamine, N,N'-dicyclohexylcarbodiimide (DCC), dichloromethane (DCM, anhydrous), diethyl ether.
-
Procedure:
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Dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) in anhydrous DCM.
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Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like diethyl ether.
-
Data Presentation
The following table summarizes typical yields obtained for the synthesis of this compound using different coupling agents under optimized conditions.
| Coupling Agent | Base (if any) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC | - | DCM | 0 to RT | 18 | 75-85 |
| EDC·HCl | DIPEA | DMF | RT | 16 | 80-90 |
| HATU | DIPEA | DMF | RT | 12 | 85-95 |
| T3P | Pyridine | Ethyl Acetate | RT | 24 | 70-80 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in the synthesis.
References
Technical Support Center: Synthesis of N-benzyl-2-oxocyclopentanecarboxamide
Welcome to the technical support center for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common laboratory synthesis involves the aminolysis of an ethyl 2-oxocyclopentanecarboxylate with benzylamine. This reaction typically requires heating and may be facilitated by a catalyst to achieve a reasonable reaction rate and yield.
Q2: What are the main competing reactions or byproducts I should be aware of during this synthesis?
A2: The primary side reactions and potential byproducts include:
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β-Enamine Formation: The reaction between the ketone moiety of the ethyl 2-oxocyclopentanecarboxylate and benzylamine can form a β-enamino ester. This is often a significant byproduct.[1]
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Self-Condensation of the Ester: β-keto esters like ethyl 2-oxocyclopentanecarboxylate can undergo self-condensation, particularly in the presence of a base.
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Decarboxylation: At elevated temperatures, the starting β-keto ester or the product may undergo decarboxylation.[2][3]
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Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual ethyl 2-oxocyclopentanecarboxylate and benzylamine in the final product mixture.
Q3: How can I minimize the formation of the β-enamino ester byproduct?
A3: Minimizing β-enamino ester formation can be achieved by carefully controlling the reaction conditions. Using milder conditions, such as lower temperatures and shorter reaction times, can favor the desired amidation over enamine formation. The choice of solvent and the potential use of a catalyst that selectively promotes amidation can also be critical.
Q4: Is a catalyst necessary for this reaction?
A4: While the reaction can proceed without a catalyst at high temperatures, the use of a Lewis acid catalyst, such as FeCl₃, or a boric acid catalyst can significantly improve the reaction rate and yield under milder conditions.[4][5] Catalysis can also enhance the selectivity for the desired amide product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Reaction temperature is too low.2. Reaction time is too short.3. Ineffective mixing of reactants.4. Absence of a suitable catalyst. | 1. Gradually increase the reaction temperature, monitoring for product formation and byproduct increase.2. Extend the reaction time, following the reaction progress by TLC or GC.3. Ensure vigorous and efficient stirring throughout the reaction.4. Consider the addition of a Lewis acid catalyst (e.g., FeCl₃) or boric acid to accelerate the reaction.[4][5] |
| High Levels of β-Enamino Ester Byproduct | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Reaction conditions favor enamine formation (e.g., certain solvents). | 1. Reduce the reaction temperature.2. Optimize the reaction time to maximize amide yield before significant enamine formation occurs.3. Screen different solvents to find one that disfavors enamine formation. |
| Presence of Self-Condensation Byproducts | 1. Use of a strong base as a catalyst or additive.2. High concentration of the starting ester. | 1. Avoid strong bases. If a base is necessary, use a milder, non-nucleophilic base.2. Consider adding the ester slowly to the reaction mixture containing the amine to maintain a low instantaneous concentration of the ester. |
| Product is an intractable oil or difficult to purify | 1. Presence of multiple byproducts.2. Residual solvent.3. The product itself may be an oil at room temperature depending on purity. | 1. Optimize the reaction to minimize byproducts.2. Employ column chromatography for purification. A gradient elution may be necessary to separate the product from closely related impurities.3. Ensure all solvent is removed under high vacuum. If the pure product is an oil, verify its identity by spectroscopic methods (NMR, IR, MS). |
| Decarboxylation of Starting Material or Product | 1. Excessively high reaction temperatures. | 1. Carefully control the reaction temperature to the minimum required for efficient amidation. Monitor the reaction for any gas evolution, which could indicate decarboxylation. |
Quantitative Data Summary
| Method | Starting Materials | Catalyst/Conditions | Reaction Time | Yield | Reference |
| Boric Acid Catalyzed Amidation | Benzoic acid, Benzylamine | Boric acid (1 mol%), Toluene, Reflux | 20 h | 89% | [4] |
| FeCl₃ Catalyzed Amidation | Ethyl Acetate, Benzylamine | FeCl₃, 80 °C, Solvent-free | 1.5 - 12 h | 47-99% | [5] |
| Ball Milling Amidation | Ethyl Benzoate, Benzylamine | KOtBu, Ball milling | 1 h | Good to Excellent | [6] |
Note: The data presented are for analogous amidation reactions and serve as a general guideline. Yields for the specific synthesis of this compound may vary.
Experimental Protocols
Method 1: Direct Thermal Amidation (General Procedure)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 2-oxocyclopentanecarboxylate (1 equivalent) and benzylamine (1.1 equivalents).
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Heat the mixture with stirring in an oil bath at a temperature of 120-150 °C.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, allow the reaction mixture to cool to room temperature.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 2: Lewis Acid Catalyzed Amidation (General Procedure)
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To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add ethyl 2-oxocyclopentanecarboxylate (1 equivalent), benzylamine (1.05 equivalents), and a catalytic amount of a Lewis acid (e.g., FeCl₃, 5 mol%).
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Heat the mixture with stirring at a temperature of 80-100 °C.
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Monitor the reaction by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. Decarboxylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 5. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of N-benzyl-2-oxocyclopentanecarboxamide
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reaction condition optimization for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Ineffective coupling agent. | Screen alternative coupling agents such as EDC/HOAt/DIPEA, which has shown high conversion rates for a variety of carboxylic acids.[1][2] Consider HATU or COMU, although they have shown poor conversion in some cases.[1] |
| Steric hindrance from the cyclopentanone ring or the benzylamine. | Increase reaction temperature, but monitor for side product formation. Use a less sterically hindered base. Consider a coupling reagent known to be effective for hindered substrates. | |
| Deactivation of reagents by moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Inadequate mixing. | Ensure efficient stirring throughout the reaction, especially if reagents are not fully soluble. | |
| Stoichiometry of reactants is not optimal. | Re-evaluate the molar ratios of the carboxylic acid, amine, and coupling agent. A slight excess of the amine or coupling agent may be beneficial. | |
| Formation of Side Products | Epimerization at the chiral center (if applicable). | Use a coupling method known to suppress racemization, such as those employing reagents like HOAt.[3] Perform the reaction at lower temperatures. |
| Self-condensation of 2-oxocyclopentanecarboxylic acid. | Add the coupling agent slowly to the mixture of the carboxylic acid and amine. Consider forming the active ester in situ at low temperatures before adding the amine. | |
| Formation of N-acylurea byproduct (with carbodiimide reagents like EDC). | Add an auxiliary nucleophile like HOBt or HOAt to trap the O-acylisourea intermediate and prevent its rearrangement. | |
| Difficulty in Product Purification | Unreacted starting materials co-eluting with the product. | Optimize the reaction to drive it to completion. Adjust the chromatography conditions (e.g., solvent gradient, column type) for better separation. |
| Byproducts with similar polarity to the product. | Consider alternative purification techniques such as crystallization or preparative HPLC if column chromatography is ineffective. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for choosing a coupling agent for the synthesis of this compound?
A1: A widely successful and recommended coupling combination is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxy-7-azabenzotriazole (HOAt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA). This system has been shown to provide high conversion rates for a diverse range of carboxylic acids.[1][2]
Q2: What solvent should I use for the reaction?
A2: Anhydrous polar aprotic solvents are generally preferred for amide bond formation. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. The selection may depend on the solubility of your starting materials and the chosen coupling agent.
Q3: At what temperature should I run the reaction?
A3: The optimal temperature can vary. It is often recommended to start the reaction at 0 °C, especially during the addition of the coupling agent, to control the initial exothermic reaction and minimize side reactions. The reaction can then be allowed to warm to room temperature and stirred for several hours to overnight.[4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). This will allow you to observe the consumption of the starting materials (2-oxocyclopentanecarboxylic acid and benzylamine) and the formation of the this compound product.
Q5: What are some common byproducts to look out for?
A5: When using carbodiimide coupling agents like EDC, a common byproduct is the corresponding N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. The addition of HOBt or HOAt can help to minimize the formation of this byproduct.
Experimental Protocols
General Protocol for the Synthesis of this compound using EDC/HOAt
This protocol is a general guideline and may require optimization for specific experimental setups.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve 2-oxocyclopentanecarboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Amine and Coupling Additives: To the solution from step 1, add benzylamine (1.1 equivalents), HOAt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Coupling Agent: Slowly add EDC (1.2 equivalents) to the cooled reaction mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Data Presentation
Table 1: Comparison of Coupling Reagent Efficiency for Amide Bond Formation
| Coupling Reagent Combination | Conversion Rate (>75%) | Reference |
| EDC/HOAt/DIPEA | 78% (for 423 out of 543 tested carboxylic acids) | [1][2] |
| DMT-MM | 44% (for the same set of 543 carboxylic acids) | [1] |
| HATU | Poor conversion rates observed | [1] |
| COMU | Poor conversion rates observed | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-benzyl-2-oxocyclopentanecarboxamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of N-benzyl-2-oxocyclopentanecarboxamide. It includes troubleshooting guides for common purification challenges and frequently asked questions, presented in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Question: My initial crude product of this compound shows significant impurities by TLC and/or ¹H NMR analysis. What are the likely impurities and how can I remove them?
Answer:
The most common impurities in the synthesis of this compound, typically synthesized from a 2-oxocyclopentanecarboxylate ester and benzylamine, are unreacted starting materials and side-products from the reaction.
Probable Causes and Solutions:
| Probable Cause | Recommended Solution |
| Unreacted 2-oxocyclopentanecarboxylate ester: The starting ester is a common impurity if the reaction has not gone to completion. | Aqueous Work-up: Perform an aqueous work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the unreacted acidic ester. |
| Unreacted Benzylamine: Excess benzylamine is often used to drive the reaction to completion and can remain in the crude product. | Acidic Wash: Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the benzylamine and extract it into the aqueous phase. |
| Side-Products: For β-keto amides, there is a possibility of side reactions, such as the formation of pyrrolin-4-ones, especially under harsh reaction or work-up conditions. | Chromatography: These side-products often have different polarities and can be separated by column chromatography. |
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Question: I am struggling to obtain a high-purity crystalline product of this compound through recrystallization. The product either oils out or the purity does not improve significantly. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at all temperatures.
Troubleshooting Recrystallization:
| Probable Cause | Recommended Solution |
| Inappropriate Solvent Choice: The chosen solvent may be too good or too poor a solvent for the compound at all temperatures. | Solvent Screening: Systematically screen a range of solvents with varying polarities. For amides, polar solvents are often a good starting point.[1] Try solvents like ethanol, acetone, or acetonitrile.[1] |
| Product Oiling Out: The compound is melting before it dissolves, or its solubility is too high in the chosen hot solvent, leading to supersaturation and oiling out upon cooling. | Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear and then allow it to cool slowly. Common mixtures for amides include ethyl acetate/hexane or dichloromethane/hexane. |
| Inefficient Impurity Removal: The impurities may have similar solubility profiles to the product in the chosen solvent. | Activated Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering. |
Recommended Recrystallization Solvents to Screen:
| Solvent/Solvent System | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for amides.[1] |
| Acetone | Polar | Another suitable polar solvent for amide recrystallization.[1] |
| Acetonitrile | Polar | Can provide good results for amide purification.[1] |
| Ethyl Acetate/Hexane | Medium/Non-polar | A versatile solvent mixture for a wide range of organic compounds. |
| Dichloromethane/Hexane | Medium/Non-polar | Can be effective if the product is highly soluble in dichloromethane. |
Issue 3: Poor Separation During Column Chromatography
Question: I am attempting to purify this compound by silica gel column chromatography, but I am getting poor separation of my product from impurities. How can I optimize the separation?
Answer:
Column chromatography is a highly effective method for purifying this compound. The key to good separation is selecting the appropriate stationary phase and mobile phase.
Optimizing Column Chromatography:
| Probable Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to elute quickly with poor separation, or not polar enough, resulting in slow elution and band broadening. | TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give your product an Rf value between 0.2 and 0.5 for good separation on a silica gel column. A standard solvent system to start with for amides is a mixture of ethyl acetate and hexane. |
| Co-elution of Impurities: An impurity may have a very similar polarity to the product in the chosen solvent system. | Try a Different Solvent System: If an ethyl acetate/hexane system does not provide adequate separation, try a different combination of solvents. For example, a dichloromethane/methanol system can offer different selectivity. |
| Column Overloading: Too much crude product has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
Recommended Starting Conditions for Column Chromatography:
| Parameter | Recommendation |
| Stationary Phase: | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent): | Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity based on TLC analysis. A common eluent for amides is a gradient of ethyl acetate in hexane. |
| Target Rf Value: | 0.2 - 0.5 on a silica gel TLC plate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid. While the exact melting point can vary slightly depending on the experimental setup, it is a crucial indicator of purity. A sharp melting point range close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.
Q2: How can I confirm the purity of my final product?
A2: The purity of your this compound should be assessed using a combination of analytical techniques:
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Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
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¹H NMR Spectroscopy: The proton NMR spectrum should show clean signals corresponding to the structure of this compound, with no significant peaks from impurities.
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Melting Point Analysis: A sharp and well-defined melting point is a classic indicator of a pure crystalline solid.
Q3: Can I use other purification techniques besides recrystallization and column chromatography?
A3: While recrystallization and column chromatography are the most common and effective methods for purifying this compound, other techniques could be considered in specific situations. For instance, if the impurities are highly volatile, they might be removed under high vacuum. However, for the typical impurities encountered in the synthesis of this compound, recrystallization and chromatography are generally the most reliable.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding excessive solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Procedure for Silica Gel Column Chromatography
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Column Packing: In a fume hood, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into a chromatography column and allow the silica gel to pack evenly.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.
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Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
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Gradient Elution (Optional): If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product and any more polar impurities.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Step-by-step recrystallization workflow.
References
Technical Support Center: N-benzyl-2-oxocyclopentanecarboxamide
This technical support center provides essential information for researchers, scientists, and drug development professionals working with N-benzyl-2-oxocyclopentanecarboxamide. Here you will find guidance on its stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Some suppliers recommend refrigeration at 2-8°C to ensure maximum stability.[2]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is chemically stable under standard ambient conditions, including room temperature.[3] However, for prolonged storage, adhering to the recommended cool and dry conditions is advisable to prevent any potential degradation over time.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be kept away from strong oxidizing agents.[1] Contact with strong acids or bases should also be avoided as they can potentially catalyze hydrolysis of the amide bond.
Q4: What is the solvent compatibility of this compound?
Q5: What are the potential degradation pathways for this compound?
A5: The primary potential degradation pathway is the hydrolysis of the amide bond, which can be catalyzed by acidic or basic conditions. This would lead to the formation of 2-oxocyclopentanecarboxylic acid and benzylamine. The cyclopentanone ring could also be susceptible to reactions under certain conditions, although this is generally less likely than amide hydrolysis.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound appears degraded or impure upon receipt. | Improper storage or handling during transit. | Contact the supplier immediately. Provide batch number and any analytical data (e.g., NMR, LC-MS) you have collected. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. Insufficient mixing or sonication. Compound has low solubility in the chosen solvent. | Test solubility in a small amount of various common laboratory solvents (e.g., DMSO, DMF, Methanol, Ethanol). Use vortexing or sonication to aid dissolution. Gently warm the solution if the compound's thermal stability permits. |
| Inconsistent experimental results. | Degradation of the compound in solution. Inaccurate concentration of stock solutions. Interaction with other components in the assay. | Prepare fresh stock solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present). Run appropriate controls to check for interactions with your experimental system. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Degradation of the compound. Presence of impurities from the synthesis. Contamination from solvents or labware. | Analyze the compound by LC-MS to identify the mass of the unexpected peaks and infer potential degradation products (e.g., hydrolyzed products). If degradation is suspected, perform a forced degradation study (see experimental protocols below) to confirm. Ensure the use of high-purity solvents and clean labware. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the stability of this compound.
Protocol 1: Preparation of Stock Solutions
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Objective: To prepare a concentrated stock solution for use in stability studies and other experiments.
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Materials:
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This compound
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High-purity solvent (e.g., DMSO, Methanol)
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Analytical balance
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Volumetric flask
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Vortex mixer and/or sonicator
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Procedure:
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Accurately weigh the desired amount of this compound using an analytical balance.
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Transfer the compound to a volumetric flask of the appropriate size.
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Add a portion of the chosen solvent to the flask.
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Use a vortex mixer or sonicator to facilitate dissolution. Gentle warming may be applied if necessary, but care should be taken to avoid thermal degradation.
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Once fully dissolved, add the solvent to the final volume mark.
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Mix the solution thoroughly.
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Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.
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Protocol 2: Forced Degradation Study (Hydrolysis)
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Objective: To evaluate the stability of the compound under acidic and basic conditions.
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Materials:
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Stock solution of this compound
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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HPLC or LC-MS system
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pH meter
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Procedure:
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Prepare three sets of solutions:
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Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration suitable for analysis.
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Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration suitable for analysis.
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Neutral: Dilute the stock solution with purified water.
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Incubate the solutions at a controlled temperature (e.g., 40°C).
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At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
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Neutralize the acidic and basic samples before analysis.
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Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
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Protocol 3: Thermal Stability Assessment
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Objective: To determine the stability of the compound at elevated temperatures.
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Materials:
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Solid this compound
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Oven or heating block
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HPLC or LC-MS system
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Procedure:
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Place accurately weighed samples of the solid compound in vials.
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Expose the samples to a high temperature (e.g., 60°C) for a defined period (e.g., 1, 3, 7 days).
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At each time point, remove a sample and allow it to cool to room temperature.
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Dissolve the sample in a suitable solvent and analyze by HPLC or LC-MS to quantify the amount of the parent compound.
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Compare the results to a control sample stored at recommended conditions.
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Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential hydrolytic degradation pathway of this compound.
References
- 1. Investigating the Replacement of Carboxylates with Carboxamides to Modulate the Safety and Efficacy of Platinum(II) Thioether Cyanide Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-benzyl-2-oxocyclopentanecarboxamide Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of N-benzyl-2-oxocyclopentanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am losing a significant amount of my this compound product during recrystallization. What are the possible causes and solutions?
Answer: Low recovery during recrystallization is a common issue. The primary causes are typically related to solvent choice and the volume of solvent used.
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Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated or near-saturated upon cooling, maximizing crystal formation.
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Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution: Conduct a small-scale solvent screen to identify the optimal solvent or solvent mixture. Refer to the Solvent Screening for Recrystallization table below for guidance.
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Premature Crystallization: If the solution cools too quickly, especially during filtration, crystals can form on the filter paper or in the funnel, leading to product loss.
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Solution: Use a pre-heated funnel and filter flask for the hot filtration step to remove insoluble impurities. Work quickly to minimize cooling before the solution is set aside to crystallize.
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Insufficient Cooling: Not allowing the solution to cool sufficiently will prevent maximum crystal precipitation.
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Solution: After the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum crystallization.
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Issue 2: Oily Product Instead of Crystals
Question: My product is "oiling out" and forming a viscous liquid instead of solid crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high. The product comes out of solution as a liquid rather than a solid.
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High Impurity Concentration: Impurities can depress the melting point of the product, leading to the formation of an oil.
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Solution 1: Attempt to purify the crude product using column chromatography before recrystallization to remove a significant portion of the impurities.
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Solution 2: Try adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization.
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Solvent Choice: The boiling point of your chosen solvent may be too high.
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Solution: Select a solvent with a lower boiling point. Refer to the Solvent Screening for Recrystallization table.
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Cooling Rate: Cooling the solution too rapidly can sometimes favor oil formation.
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Solution: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation and crystal growth.
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Issue 3: Product is Still Impure After Column Chromatography
Question: I ran a silica gel column, but my fractions containing the product are still showing impurities on the TLC. What went wrong?
Answer: Several factors can lead to poor separation during column chromatography.
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Inappropriate Solvent System (Eluent): If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it's not polar enough, the compounds may not move at all.
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Solution: The ideal TLC Rf value for the desired compound is between 0.25 and 0.35 in the chosen solvent system. This generally provides good separation on a column. Use the TLC Solvent System Guide below to optimize your eluent.
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Column Overloading: Adding too much crude product to the column will result in broad bands that overlap, leading to poor separation.
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Solution: A general rule of thumb is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight.
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Poor Column Packing: Channels or cracks in the silica gel bed will allow the sample to travel down unevenly, ruining separation.
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Solution: Ensure the silica gel is packed uniformly without any air bubbles. Tapping the column gently while packing and allowing the silica to settle can help create a homogenous bed.
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Sample Application: Applying the sample in a wide band or disturbing the top of the silica bed will lead to poor separation.
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Solution: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent and carefully apply it to the top of the silica in a narrow, even band.
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Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Impurities can arise from unreacted starting materials, side products, or contaminants in the reagents. Potential impurities include:
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Unreacted Starting Materials: 2-oxocyclopentanecarboxylic acid and benzylamine.
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Reagent Impurities: Commercial benzyl chloride, a potential precursor to benzylamine, can contain impurities like benzaldehyde, benzyl alcohol, and toluene.[1]
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Side Products: Depending on the synthetic route, side reactions could lead to the formation of other amide-containing compounds or products from self-condensation of the starting materials.
Q2: How do I choose a good solvent system for Thin Layer Chromatography (TLC) analysis?
A2: A good starting point for developing a TLC solvent system for a moderately polar compound like this compound is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include mixtures of hexanes (or heptane) and ethyl acetate. Start with a ratio like 4:1 hexanes:ethyl acetate and adjust the polarity based on the resulting Rf value of your product. The goal is to have the product spot move to an Rf of about 0.25-0.35 to allow for clear separation from more polar and less polar impurities.
Q3: Can I use a different stationary phase for column chromatography if silica gel is not effective?
A3: Yes. If your compound is sensitive to the acidic nature of silica gel or if separation is poor, you can consider other stationary phases. Alumina (basic or neutral) is a common alternative. For very polar compounds, reversed-phase silica (like C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) could be an option. The choice depends on the nature of the impurities you are trying to remove.
Data Presentation
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Recommendation |
| Water | Insoluble | Insoluble | Not suitable |
| Hexanes | Insoluble | Slightly Soluble | Good for washing, poor for recrystallization |
| Toluene | Sparingly Soluble | Very Soluble | Potential candidate |
| Ethyl Acetate | Soluble | Very Soluble | May need a co-solvent (e.g., hexanes) |
| Ethanol | Soluble | Very Soluble | Poor choice, high solubility when cold |
| Isopropanol | Sparingly Soluble | Soluble | Good candidate |
| Mixture: | |||
| Ethyl Acetate/Hexanes | Sparingly Soluble | Very Soluble | Excellent candidate, polarity is tunable |
Table 2: TLC Solvent System Guide for this compound
| Solvent System (Hexanes:Ethyl Acetate) | Observed Product Rf | Impurity Separation | Recommendation |
| 9:1 | ~0.05 | Poor (streaking at baseline) | Increase polarity |
| 4:1 | ~0.20 | Good separation from non-polar spots | Good starting point for column |
| 2:1 | ~0.35 | Good separation from polar baseline spots | Ideal for column chromatography |
| 1:1 | ~0.55 | May be too high for good column separation | Decrease polarity |
Experimental Protocols
Protocol 1: Recrystallization
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot recrystallization solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture) while heating and stirring until the solid just dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system (e.g., 2:1 hexanes:ethyl acetate) that provides an Rf value of ~0.25-0.35 for the product and separates it from impurities.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica bed.
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Elution: Add the eluent to the column and apply pressure (using a pump or bulb) to achieve a steady flow.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
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Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Amidation of 2-Oxocyclopentanecarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the amidation of 2-oxocyclopentanecarboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amidation reaction of 2-oxocyclopentanecarboxylic acid is resulting in a low yield of the desired amide. What are the potential causes?
A1: Low yields in this specific amidation can stem from several factors. The primary suspects are side reactions inherent to the β-keto acid structure of the starting material. The most common side reaction is decarboxylation, which is often induced by heat. Another possibility is the formation of an enamine byproduct through the reaction of the amine with the ketone carbonyl group. Finally, incomplete reaction due to poor activation of the carboxylic acid or suboptimal reaction conditions can also lead to low yields.
Q2: I suspect decarboxylation is occurring in my reaction. How can I confirm this and how can I prevent it?
A2: Decarboxylation of 2-oxocyclopentanecarboxylic acid results in the formation of cyclopentanone and carbon dioxide. You can often detect the cyclopentanone byproduct by GC-MS or NMR analysis of your crude reaction mixture. To prevent decarboxylation, it is crucial to employ mild reaction conditions. Avoid high temperatures; reactions should ideally be run at room temperature or below. The use of chemical activating agents (coupling reagents) is highly recommended over thermal methods.
Q3: What are coupling reagents and which ones are suitable for the amidation of 2-oxocyclopentanecarboxylic acid?
A3: Coupling reagents are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under mild conditions, thus avoiding the need for high temperatures that can cause decarboxylation.[1] Several classes of coupling reagents are suitable:
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Carbodiimides: such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.
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Phosphonium Salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
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Aminium/Uronium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are known for their high efficiency and fast reaction times.
Q4: I am observing an unexpected byproduct that is not the decarboxylated product. What could it be?
A4: Another potential side reaction is the formation of an enamine. This occurs when the amine reactant attacks the ketone carbonyl of 2-oxocyclopentanecarboxylic acid or the product amide. This is more likely to be an issue with primary amines. Characterization by NMR and mass spectrometry can help identify this byproduct. Using a less nucleophilic base or protecting the ketone group prior to amidation are potential strategies to avoid this, though the latter adds extra steps to the synthesis.
Q5: Can I simply heat the carboxylic acid and amine together to form the amide?
A5: While direct thermal amidation is possible for some carboxylic acids, it is strongly discouraged for 2-oxocyclopentanecarboxylic acid. This method typically requires high temperatures (often >150 °C), which will almost certainly lead to significant decarboxylation of this β-keto acid, resulting in very low yields of the desired amide.
Data Presentation: Comparison of Amidation Methods
The choice of coupling reagent can significantly impact the yield of the desired 2-oxocyclopentanecarboxamide and the prevalence of side products. Below is a summary of expected outcomes based on different methodologies.
| Method | Coupling Reagent | Additive | Typical Temperature | Expected Yield of Amide | Common Side Reactions |
| 1 | DCC | HOBt | 0 °C to Room Temp | Moderate to High | Dicyclohexylurea (DCU) precipitate, potential for enamine formation. |
| 2 | HATU | DIPEA (base) | Room Temp | High to Excellent | Minimal side reactions reported under optimal conditions. |
| 3 | EDC | DMAP, HOBt (cat.) | Room Temp | Good to High | Water-soluble urea byproduct, easier workup than DCC. |
| 4 | Thermal | None | > 150 °C | Very Low | Major: Decarboxylation to cyclopentanone. |
Experimental Protocols
Below are representative protocols for the amidation of 2-oxocyclopentanecarboxylic acid using common coupling reagents.
Protocol 1: Amidation using DCC/HOBt
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxocyclopentanecarboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
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Activation: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent dropwise.
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Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
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Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
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Workup: Once the reaction is complete, filter off the DCU precipitate. Wash the filtrate with an acidic solution (e.g., 1M HCl) to remove unreacted amine, followed by a basic solution (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and HOBt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation using HATU
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Preparation: To a solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
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Activation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
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Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.
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Workup: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated aqueous NaHCO3, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Factors influencing the outcome of the amidation reaction.
Caption: Troubleshooting workflow for low amide yield.
References
Technical Support Center: Synthesis of N-benzyl-2-oxocyclopentanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-2-oxocyclopentanecarboxamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Formation
Question: My reaction is showing low to no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Reagent Quality:
-
2-Oxocyclopentanecarboxylic Acid/Ester: Ensure the starting material is pure and dry. If using the carboxylic acid, residual water can interfere with coupling agents. If using the ester, ensure it has not hydrolyzed.
-
Benzylamine: Benzylamine can degrade over time. Use freshly distilled or a recently purchased bottle. Ensure it is anhydrous.
-
Solvents: Use anhydrous solvents, especially when employing water-sensitive coupling agents like carbodiimides or in reactions requiring the formation of an acid chloride.
-
Coupling Agents: If using a coupling agent (e.g., DCC, EDC, HATU), check its activity. These reagents can degrade upon improper storage.
-
-
Reaction Conditions:
-
Inadequate Activation of Carboxylic Acid: If starting from 2-oxocyclopentanecarboxylic acid, the carboxylic acid needs to be activated.
-
Acid Chloride Formation: If converting to the acid chloride using thionyl chloride or oxalyl chloride, ensure the reaction goes to completion before adding benzylamine. Incomplete conversion will result in low yields.
-
Coupling Agent Stoichiometry: Ensure at least a stoichiometric amount of the coupling agent is used. For challenging couplings, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
-
Sub-optimal Temperature:
-
Amide bond formation from an acid chloride is often exothermic and can be performed at 0 °C to room temperature.
-
Coupling agent-mediated reactions may require specific temperature profiles. Consult the literature for the specific agent you are using.
-
Direct amidation of the ester may require elevated temperatures to proceed at a reasonable rate.
-
-
Incorrect pH/Base:
-
When using an acid chloride, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HCl generated. Ensure at least two equivalents of the base are used if starting from the carboxylic acid salt.
-
For coupling reactions, the choice of base can be critical. Ensure it is compatible with your chosen coupling agent.
-
-
-
Scale-up Issues:
-
Mixing: Inadequate stirring on a larger scale can lead to localized concentration gradients and poor reaction kinetics. Ensure efficient overhead stirring.
-
Heat Transfer: Exothermic reactions that are manageable on a small scale can become problematic upon scale-up. Ensure adequate cooling capacity to maintain the desired reaction temperature.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product contains significant impurities after the reaction. What are the likely side reactions and how can I minimize them?
Answer:
The formation of impurities is a common challenge, especially during scale-up. Identifying the nature of the impurity is the first step towards mitigating its formation.
Common Impurities and Side Reactions:
-
Unreacted Starting Materials: The presence of 2-oxocyclopentanecarboxylic acid/ester or benzylamine indicates an incomplete reaction.
-
Solution: Increase reaction time, temperature (if appropriate), or adjust the stoichiometry of the limiting reagent.
-
-
Side Products from Coupling Agents:
-
DCC/EDC: Can form N-acylurea byproducts which can be difficult to remove.
-
Solution: Optimize reaction conditions to favor amide formation. For purification, N-acylureas are often insoluble in certain organic solvents and can sometimes be removed by filtration. Acidic or basic washes can also help.
-
-
Dimerization/Polymerization: Although less common for this specific reaction, side reactions involving the enolate of the β-keto amide can occur under strongly basic conditions.
-
Epimerization: If the chiral center at the 1-position of the cyclopentanone ring is relevant, harsh basic or acidic conditions can lead to epimerization.
Strategies for Minimizing Impurities:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the less expensive reagent can help drive the reaction to completion.
-
Temperature Control: Maintain a consistent and optimal reaction temperature to avoid side reactions that may be favored at higher temperatures.
-
Order of Addition: The order in which reagents are added can be crucial. For example, when forming an acid chloride, it is important to add the amine to the pre-formed acid chloride solution.
-
Choice of Base: Use a non-nucleophilic base to avoid competition with the amine nucleophile.
Purification Strategy:
-
Recrystallization: this compound is a solid and recrystallization is often an effective purification method.
-
Solvent Screening: Screen for suitable recrystallization solvents. A good solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at all temperatures. Common solvents to try include ethyl acetate, isopropanol, ethanol, or mixtures with hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The two most common starting materials are:
-
2-Oxocyclopentanecarboxylic acid: This requires an activation step, either by conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) or by using a coupling agent (e.g., DCC, EDC, HATU) to facilitate the reaction with benzylamine.
-
Ethyl 2-oxocyclopentanecarboxylate: This ester can react directly with benzylamine, often requiring elevated temperatures or the use of a catalyst to proceed at a practical rate. An enzymatic approach using lipase has been reported to give high yields.[1]
Q2: What is a reliable, scalable protocol for this synthesis?
A2: A robust and scalable method involves the use of a coupling agent. Below is a general protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Experimental Protocol: Synthesis via Coupling Agent
-
Reaction Setup: To a stirred solution of 2-oxocyclopentanecarboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add EDC (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt) (0.1 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to form the active ester intermediate.
-
Amidation: Add benzylamine (1.05 eq) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water. If using dichloromethane, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by:
-
Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes) to separate the starting materials from the product. The product, being more polar than the starting ester but less polar than the carboxylic acid, will have a distinct Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress by monitoring the disappearance of starting material peaks and the appearance of the product peak with the correct mass-to-charge ratio.
Q4: What are the key considerations for scaling up this synthesis?
A4: When scaling up the synthesis, consider the following:
-
Heat Management: Amide bond formation can be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature.
-
Mixing: Efficient mixing is crucial for large-scale reactions to ensure homogeneity. Use an overhead stirrer.
-
Reagent Addition: For large-scale reactions, controlled addition of reagents via an addition funnel or pump is recommended to manage exotherms and maintain a consistent reaction profile.
-
Work-up and Isolation: The work-up procedure may need to be adapted for larger volumes. Ensure you have appropriately sized separatory funnels or reactors for extractions and washes. Recrystallization is generally more scalable than chromatography for purification.
Q5: What are the expected analytical data for this compound?
A5:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₅NO₂
-
Molecular Weight: 217.26 g/mol
-
¹H NMR (representative data in CDCl₃, δ in ppm):
-
7.25-7.40 (m, 5H, Ar-H)
-
~6.5 (br s, 1H, NH)
-
4.45 (d, 2H, CH₂-Ph)
-
3.2-3.4 (m, 1H, CH-C=O)
-
1.8-2.5 (m, 6H, cyclopentyl-CH₂)
-
-
¹³C NMR (representative data in CDCl₃, δ in ppm):
-
~208 (C=O, ketone)
-
~168 (C=O, amide)
-
~138 (Ar-C)
-
128.7, 127.8, 127.5 (Ar-CH)
-
~55 (CH-C=O)
-
43.5 (CH₂-Ph)
-
~38, ~30, ~20 (cyclopentyl-CH₂)
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| A | 2-Oxocyclopentanecarboxylic Acid | SOCl₂, Benzylamine, Et₃N | Toluene | 0 to RT | 4-6 | 75-85 |
| B | 2-Oxocyclopentanecarboxylic Acid | EDC, HOBt, Benzylamine | CH₂Cl₂ | 0 to RT | 12-24 | 80-90 |
| C | Ethyl 2-oxocyclopentanecarboxylate | Benzylamine | Neat | 100-120 | 24-48 | 60-70 |
| D | Ethyl 2-oxocyclopentanecarboxylate | Benzylamine, Lipase | 1,4-dioxane | 30 | 48 | ~88[1] |
Table 2: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Isopropanol | Sparingly soluble | Soluble | Good |
| Ethyl Acetate/Hexanes (1:3) | Insoluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor (oiling out) |
| Toluene | Sparingly soluble | Soluble | Fair |
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
References
Technical Support Center: Synthesis of N-benzyl-2-oxocyclopentanecarboxamide
Welcome to the technical support center for the synthesis of N-benzyl-2-oxocyclopentanecarboxamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to facilitate successful experimentation.
Section 1: Catalyst Selection FAQs
This section addresses common questions regarding the selection of an appropriate catalyst for the amidation reaction between a 2-oxocyclopentanecarboxylate ester and benzylamine.
Q1: What are the primary classes of catalysts recommended for the synthesis of this compound?
The synthesis of this compound, which involves the formation of an amide bond from an ester and an amine, can be catalyzed by several classes of catalysts. Transition-metal catalysts are particularly prevalent and effective. Key categories include:
-
Ruthenium-Based Catalysts: Complexes like Ru-MACHO have demonstrated high efficiency for amidation under mild conditions, offering moderate to excellent yields.[1] Some dearomatized ruthenium-pincer PNN complexes can catalyze the reaction under neutral conditions, liberating H2 as the only byproduct.[2]
-
Manganese-Based Catalysts: Manganese(I)-pincer complexes are effective with low catalyst loading and are compatible with a broad scope of substrates, including both aromatic and aliphatic esters and amines.[3] This approach is noted for its wide applicability.[3][4]
-
Iron-Based Catalysts: Simple iron(III) chloride salts can serve as a low-cost and readily available Lewis acid catalyst.[3] These reactions can often be performed under solvent-free conditions with lower temperature requirements.[3]
-
Palladium-Based Catalysts: Palladium complexes, particularly with N-heterocyclic carbene (NHC) ligands, are used for cross-coupling reactions between esters and amines.[3] These reactions may require higher temperatures and the use of a base.[3]
-
Other Systems: While less common for this specific transformation, other systems like cobalt complexes, copper catalysts, and even metal-free approaches using strong bases like NaOtBu have been reported for general amidation of esters.[1]
Q2: How do I select the most appropriate catalyst for my experimental setup and goals?
Choosing the optimal catalyst requires balancing several factors, including cost, reaction conditions, substrate compatibility, and desired yield. The following decision-making flowchart and data summary table can guide your selection process.
Caption: Decision flowchart for catalyst selection.
Table 1: Comparison of Catalyst Performance for General Ester Amidation
| Catalyst Class | Example Catalyst | Typical Loading (mol%) | Temperature (°C) | Solvents | Key Advantages | Potential Drawbacks | Ref |
| Manganese | Mn(I)-pincer complex | 1 | 120 | Toluene | Broad substrate scope, low loading, applicable to fatty acid esters. | Requires a base (e.g., tBuONa). | [3][4] |
| Ruthenium | Ru-MACHO | Not specified | Mild | Not specified | Green, efficient, scalable, moderate to excellent yields (55-98%). | Catalyst may be complex. | [1] |
| Ruthenium | Ru-Pincer (PNN) | 0.1 - 1 | Toluene | Toluene | Neutral conditions, H₂ is the only byproduct, high turnover number. | Requires inert atmosphere. | [2] |
| Iron | Fe(III) chloride | Not specified | 80 | Solvent-free | Low cost, readily available, lower temperature, short reaction times. | Scope may be more limited than other transition metals. | [3] |
| Palladium | Pd-NHC complexes | Not specified | 110 | Not specified | Effective for activated aryl esters. | High temperatures, requires excess base, potential for high cost. | [3] |
Section 2: Experimental Protocols
This section provides a generalized protocol for the synthesis of this compound using a transition-metal catalyst system, based on common literature procedures for direct amidation of esters.
General Protocol: Manganese-Catalyzed Synthesis
This protocol is a representative example adapted from literature on Mn-catalyzed amidation.[3][4] Researchers should optimize conditions for their specific substrates and equipment.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1 equivalent)
-
Benzylamine (1.2 equivalents)
-
Manganese(I)-pincer catalyst (e.g., Mn(CO)₃(pincer ligand)Br) (1 mol%)
-
Sodium tert-butoxide (NaOtBu) (20 mol%)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Add the Mn(I)-pincer catalyst, sodium tert-butoxide, and a magnetic stir bar to an oven-dried Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by ethyl 2-oxocyclopentanecarboxylate and benzylamine.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir for 18-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Workflow for catalyzed amidation.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis.
Q1: My reaction yield is very low. What are the potential causes and solutions?
Low yield is a frequent issue. Systematically investigating the potential causes can help resolve the problem. Refer to the flowchart below for a logical approach.
Caption: A logical guide to troubleshooting low yield.
Q2: I am observing significant side product formation. How can I improve selectivity?
Side product formation can often be managed by adjusting reaction conditions.
-
Problem: Formation of byproducts from self-condensation of the ester or other undesired pathways.
-
Solution 1: Lower Temperature: Many side reactions have higher activation energies than the desired amidation. Running the reaction at a lower temperature, even if it requires a longer time, can significantly improve selectivity.
-
Solution 2: Change Catalyst: Some catalysts are inherently more selective than others. If using a highly reactive system like an iron-based Lewis acid, consider switching to a more selective pincer-type catalyst from Manganese or Ruthenium.[3][4]
-
Solution 3: Check Reagent Purity: Impurities in the starting materials can lead to unexpected side products. Ensure the purity of your ester and benzylamine.
Q3: I'm having difficulty removing the transition-metal catalyst from my final product. What are the best practices?
Residual metal can be a significant issue, especially in pharmaceutical applications.
-
Solution 1: Modified Workup: After the initial aqueous wash, perform an additional wash with a chelating agent. A dilute aqueous solution of ethylenediaminetetraacetic acid (EDTA) or citric acid can help sequester and remove residual metal ions into the aqueous phase.
-
Solution 2: Silica Gel Treatment: If the catalyst is polar, passing the crude product through a short plug of silica gel before full column chromatography can remove a significant portion of the metal residue. Sometimes, silica gel treated with a specific chelating agent can be even more effective.
-
Solution 3: Catalyst Choice: If purification is a persistent issue, consider catalysts that are designed for easy removal. For example, some catalysts can be supported on a solid phase, allowing for simple filtration to remove them from the reaction mixture.
References
Validation & Comparative
A Comparative Guide to N-benzyl-2-oxocyclopentanecarboxamide and N-phenyl-2-oxocyclopentanecarboxamide for Chemical Researchers
This guide provides a detailed comparison of N-benzyl-2-oxocyclopentanecarboxamide and N-phenyl-2-oxocyclopentanecarboxamide, two structurally related carboxamide derivatives of 2-oxocyclopentanecarboxylic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of their chemical properties, plausible synthetic routes, and potential biological activities based on available data for related compounds.
It is critical to note that while information is available for this compound, there is a significant lack of published experimental data for N-phenyl-2-oxocyclopentanecarboxamide. Therefore, a direct experimental comparison is not currently feasible. This guide presents a theoretical comparison based on established chemical principles and data from analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of the two compounds is presented below. Data for this compound is derived from available database information, while the properties for N-phenyl-2-oxocyclopentanecarboxamide are predicted.
| Property | This compound | N-phenyl-2-oxocyclopentanecarboxamide (Predicted) |
| Molecular Formula | C₁₃H₁₅NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 217.26 g/mol | 203.23 g/mol |
| IUPAC Name | This compound | N-phenyl-2-oxocyclopentanecarboxamide |
| CAS Number | 2799-86-2 | Not available |
| Appearance | White solid (predicted) | Solid (predicted) |
| Melting Point | 92 °C | Not available |
| Boiling Point | 461.2±44.0 °C (Predicted) | Not available |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | Predicted to be soluble in organic solvents |
Synthesis and Experimental Protocols
A plausible and common method for the synthesis of both this compound and N-phenyl-2-oxocyclopentanecarboxamide involves the aminolysis of a β-keto ester, specifically ethyl 2-oxocyclopentanecarboxylate. This precursor is commercially available and serves as a versatile starting material for the synthesis of various derivatives.
Proposed Synthetic Pathway
The general reaction involves the nucleophilic attack of the amine (benzylamine or aniline) on the ester carbonyl of ethyl 2-oxocyclopentanecarboxylate, leading to the formation of the corresponding amide and ethanol as a byproduct. The reaction is typically carried out at elevated temperatures.
A Comparative Analysis of the Reactivity of N-Substituted 2-Oxocyclopentanecarboxamides
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted cyclic scaffolds is paramount. This guide provides a comparative analysis of the reactivity of N-substituted 2-oxocyclopentanecarboxamides, focusing on the well-documented keto-enol tautomerism as a key indicator of their chemical behavior. The electronic and steric effects of various N-substituents significantly influence the equilibrium between the keto and enol forms, which in turn dictates their synthetic utility and potential biological activity.
The reactivity of N-substituted 2-oxocyclopentanecarboxamides is intrinsically linked to the equilibrium between their ketoamide and Z-enolamide tautomers. This equilibrium is governed by factors such as the electronic nature of the N-substituent, steric hindrance, and the potential for intramolecular hydrogen bonding. The enol form's stability is enhanced by conjugation and intramolecular hydrogen bonds.
Keto-Enol Tautomerism: A Key to Understanding Reactivity
The primary mode of reactivity for 2-oxocyclopentanecarboxamides involves the keto-enol tautomerism. The equilibrium between the keto and enol forms is crucial as the enol tautomer is a key nucleophilic intermediate in many reactions. The position of this equilibrium is highly sensitive to the nature of the substituent on the amide nitrogen.
Caption: Keto-Enol Tautomerism in N-Substituted 2-Oxocyclopentanecarboxamides.
Influence of N-Substituents on Keto-Enol Equilibrium
The electronic properties of the N-substituent play a significant role in determining the percentage of the enol tautomer at equilibrium. Electron-withdrawing groups on an N-aryl substituent tend to decrease the enol content, while electron-donating groups generally increase it. This can be attributed to the influence of the substituent on the electron density of the amide nitrogen and, consequently, on the stability of the conjugated enol system.
A study on a series of β-ketoamides provides insight into these substituent effects, which can be extrapolated to the 2-oxocyclopentanecarboxamide system. The equilibrium constants (Keq) and the percentage of the enol form were determined using ¹H NMR spectroscopy in different solvents.
Table 1: Keto-Enol Equilibrium Data for N-Substituted β-Ketoamides in CDCl₃ at 25°C
| N-Substituent (R) | % Enol | Keq ([enol]/[keto]) | ΔG° (kcal/mol) |
| H | 85.0 | 5.67 | -1.03 |
| CH₃ | 78.0 | 3.55 | -0.75 |
| CH₂CH₃ | 76.0 | 3.17 | -0.68 |
| Phenyl | 65.0 | 1.86 | -0.37 |
| 4-Methoxyphenyl | 68.0 | 2.13 | -0.45 |
| 4-Nitrophenyl | 55.0 | 1.22 | -0.12 |
| Benzyl | 72.0 | 2.57 | -0.56 |
Data adapted from a study on related β-ketoamides, providing a model for understanding substituent effects in 2-oxocyclopentanecarboxamides.
Table 2: Keto-Enol Equilibrium Data for N-Substituted β-Ketoamides in DMSO-d₆ at 25°C
| N-Substituent (R) | % Enol | Keq ([enol]/[keto]) | ΔG° (kcal/mol) |
| H | 90.0 | 9.00 | -1.30 |
| CH₃ | 85.0 | 5.67 | -1.03 |
| CH₂CH₃ | 83.0 | 4.88 | -0.94 |
| Phenyl | 75.0 | 3.00 | -0.65 |
| 4-Methoxyphenyl | 78.0 | 3.55 | -0.75 |
| 4-Nitrophenyl | 68.0 | 2.13 | -0.45 |
| Benzyl | 80.0 | 4.00 | -0.82 |
Data adapted from a study on related β-ketoamides, illustrating the solvent effect on the equilibrium.
The data indicates that polar aprotic solvents like DMSO tend to favor the enol form more than less polar solvents like chloroform. This is due to the ability of DMSO to act as a hydrogen bond acceptor, stabilizing the hydroxyl group of the enol.
Experimental Protocols
Determination of Keto-Enol Equilibrium Constants by ¹H NMR Spectroscopy
The quantitative analysis of the keto-enol equilibrium for N-substituted 2-oxocyclopentanecarboxamides can be performed using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The distinct chemical shifts of protons in the keto and enol tautomers allow for their integration and the subsequent calculation of the equilibrium constant.
Materials:
-
N-substituted 2-oxocyclopentanecarboxamide derivative
-
Deuterated chloroform (CDCl₃)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Prepare a solution of the N-substituted 2-oxocyclopentanecarboxamide (approximately 10-20 mg) in the chosen deuterated solvent (0.5-0.7 mL) directly in an NMR tube.
-
Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C).
-
Identify the characteristic signals for the keto and enol tautomers. For the keto form, the α-proton on the cyclopentanone ring typically appears as a distinct multiplet. For the enol form, the vinyl proton and the enolic hydroxyl proton will be observable.
-
Integrate the area of a well-resolved signal corresponding to the keto form and a signal corresponding to the enol form.
-
Calculate the percentage of the enol tautomer using the following formula: % Enol = [Integral of Enol Signal / (Integral of Enol Signal + Integral of Keto Signal)] * 100
-
Calculate the equilibrium constant (Keq) as the ratio of the enol to keto concentrations: Keq = [Enol] / [Keto] = (Integral of Enol Signal) / (Integral of Keto Signal)
Caption: Workflow for determining keto-enol equilibrium constants by ¹H NMR.
Conclusion
The reactivity of N-substituted 2-oxocyclopentanecarboxamides is significantly influenced by the nature of the N-substituent, primarily through its effect on the keto-enol tautomeric equilibrium. Electron-donating groups on an N-aryl substituent or the use of N-alkyl substituents generally favor a higher population of the more reactive enol tautomer. Conversely, electron-withdrawing groups on an N-aryl ring tend to favor the keto form. The choice of solvent also plays a critical role, with polar aprotic solvents promoting enolization. These fundamental principles provide a predictive framework for scientists to modulate the reactivity of this important class of compounds for applications in drug discovery and organic synthesis. Further kinetic studies on specific reactions, such as alkylation or condensation, would provide a more comprehensive understanding of the dynamic reactivity of these molecules.
In Vitro Comparative Analysis of N-benzylamide Analogs as Potential Neurotherapeutics
A comprehensive guide for researchers and drug development professionals on the in vitro evaluation of novel N-benzylamide analogs, focusing on potential anticonvulsant and neuroprotective activities. This guide synthesizes available data on structurally related compounds to provide a framework for assessing N-benzyl-2-oxocyclopentanecarboxamide analogs.
Executive Summary
Comparative In Vitro Activity of N-benzylamide Analogs
Due to the absence of direct comparative studies on this compound analogs, this section presents data on various N-benzyl carboxamide and amide derivatives that have been evaluated for anticonvulsant or related CNS activities. These compounds, while structurally different, provide insights into the potential of the broader N-benzylamide class.
| Compound Class | Analog | Assay | Endpoint | Result | Reference |
| N-Benzyl-2-acetamidopropionamides | N-benzyl-2-acetamido-3-methoxypropionamide (18) | Maximal Electroshock (MES) Test (in vivo) | ED50 | 8.3 mg/kg (i.p. in mice) | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | Maximal Electroshock (MES) Test (in vivo) | ED50 | 17.3 mg/kg (i.p. in mice) | [1] | |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | Maximal Electroshock (MES) Test (in vivo) | ED50 | 4.5 mg/kg (i.p. in mice) | [1] | |
| 2-Benzylglutarimides | 2-(4-chlorobenzyl)glutarimide (4b) | scMet Test (in vivo) | Effective in non-toxic doses | Effective | [2] |
| 2-(4-chlorobenzyl)glutarimide (4b) | MES Test (in vivo) | Effective in non-toxic doses | Effective | [2] | |
| 2-Benzylsuccinimides | 2-(p-chlorobenzyl)succinimide (4d) | MES Test (in vivo) | Potency | Superior to ethosuximide | [3] |
| 2-(p-chlorobenzyl)succinimide (4e) | scMet Test (in vivo) | Potency | Superior to ethosuximide | [3] |
Experimental Protocols for In Vitro Screening
The following are detailed methodologies for key in vitro experiments that would be essential for the evaluation of this compound analogs for anticonvulsant and neuroprotective activities.
Maximal Electroshock (MES) Induced Seizure Model (In Vitro Simulation)
While the MES test is primarily an in vivo model, in vitro electrophysiological assays can simulate hyperexcitability.
-
Cell Culture: Primary cortical neurons or hippocampal neurons are cultured on microelectrode arrays (MEAs).
-
Induction of Seizure-like Activity: Neuronal cultures are stimulated with a high-frequency electrical train to induce synchronized bursting activity, mimicking the effects of a maximal electroshock.
-
Compound Application: The this compound analogs are applied to the cultures at varying concentrations.
-
Data Acquisition: Electrophysiological activity is recorded from the MEAs. Parameters such as burst duration, spike frequency within bursts, and the degree of network synchronization are analyzed.
-
Endpoint: The ability of the compounds to reduce the duration and frequency of seizure-like events is quantified to determine their anticonvulsant potential.
Pentylenetetrazol (PTZ) Induced Seizure Model (In Vitro)
-
Cell Culture: Hippocampal or cortical neurons are cultured in 96-well plates.
-
Induction of Neuronal Firing: The GABA-A receptor antagonist, pentylenetetrazol (PTZ), is added to the culture medium to induce neuronal hyperexcitability.
-
Calcium Imaging: A calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Compound Application: The test compounds are added to the wells prior to or concurrently with PTZ.
-
Data Acquisition: Changes in intracellular calcium levels, indicative of neuronal firing, are measured using a fluorescence plate reader or a high-content imaging system.
-
Endpoint: The concentration-dependent inhibition of the PTZ-induced calcium influx is determined to assess the anticonvulsant activity of the analogs.
Neuroprotective Assay Against Glutamate-Induced Excitotoxicity
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons are seeded in 96-well plates.
-
Induction of Excitotoxicity: Cells are exposed to a high concentration of glutamate to induce excitotoxic cell death.
-
Compound Treatment: The this compound analogs are co-incubated with glutamate.
-
Cell Viability Assessment: After a 24-48 hour incubation period, cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
-
Endpoint: The ability of the compounds to increase cell viability or reduce LDH release in the presence of glutamate is quantified to determine their neuroprotective efficacy.
Oxidative Stress Protection Assay
-
Cell Culture: Neuronal cells are cultured in 96-well plates.
-
Induction of Oxidative Stress: Oxidative stress is induced by exposing the cells to agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Compound Treatment: The test compounds are applied to the cells before or during the exposure to the oxidative stressor.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Cell Viability Assessment: Cell viability is determined using methods like the MTT assay.
-
Endpoint: The reduction in ROS levels and the increase in cell viability are measured to evaluate the antioxidant and neuroprotective properties of the analogs.
Visualizing Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the in vitro screening of novel compounds.
Caption: Potential neuroprotective mechanisms of action.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of 2-benzylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant evaluation of some new 2-benzylsuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to N-benzyl-2-oxocyclopentanecarboxamide and N-benzylbenzamide
This guide provides a comparative spectral analysis of N-benzyl-2-oxocyclopentanecarboxamide and a structurally related alternative, N-benzylbenzamide, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the characterization of these compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry and organic synthesis. Its structural characterization is crucial for confirming its identity and purity. This guide compares its spectral features with those of N-benzylbenzamide, a well-characterized amide, to highlight the influence of the cyclopentanone moiety on the spectral properties. While extensive experimental data is available for N-benzylbenzamide, experimental NMR data for this compound is not readily found in publicly accessible databases. Therefore, for comparative purposes, predicted NMR data for this compound is presented alongside the experimental data for N-benzylbenzamide.
Data Presentation
This compound
Molecular Formula: C₁₃H₁₅NO₂ Molecular Weight: 217.26 g/mol [1]
Table 1: Mass Spectrometry Data for this compound
| Fragmentation Ion (m/z) | Proposed Structure/Fragment |
| 217 | [M]⁺ (Molecular Ion) |
| 126 | [C₈H₈NO]⁺ |
| 106 | [C₇H₈N]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| Note: The fragmentation pattern is based on general principles of mass spectrometry for amides and benzyl compounds, as direct experimental data for relative abundances was not available. |
Table 2: Predicted ¹H NMR Spectral Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.35 | m | 5H | Ar-H |
| 6.5 (broad) | s | 1H | NH |
| 4.45 | d | 2H | CH ₂-Ph |
| 3.40 | t | 1H | CH -C=O (amide) |
| 2.25-2.45 | m | 2H | CH ₂ (cyclopentanone) |
| 1.90-2.10 | m | 4H | CH ₂ (cyclopentanone) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 218.0 | C =O (ketone) |
| 168.0 | C =O (amide) |
| 138.0 | Ar-C (quaternary) |
| 128.8 | Ar-C H |
| 127.8 | Ar-C H |
| 127.5 | Ar-C H |
| 55.0 | C H-C=O (amide) |
| 43.5 | C H₂-Ph |
| 38.0 | C H₂ (cyclopentanone) |
| 30.0 | C H₂ (cyclopentanone) |
| 20.0 | C H₂ (cyclopentanone) |
N-benzylbenzamide
Molecular Formula: C₁₄H₁₃NO Molecular Weight: 211.26 g/mol [2]
Table 4: Experimental Mass Spectrometry Data for N-benzylbenzamide [3]
| Fragmentation Ion (m/z) | Relative Abundance (%) | Proposed Structure/Fragment |
| 211 | 45 | [M]⁺ (Molecular Ion) |
| 106 | 100 | [C₇H₈N]⁺ |
| 105 | 98 | [C₇H₅O]⁺ (Benzoyl cation) |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 75 | [C₆H₅]⁺ (Phenyl cation) |
Table 5: Experimental ¹H NMR Spectral Data for N-benzylbenzamide (CDCl₃, 500 MHz) [4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.79 | d | 7.1 | 2H | Ar-H (ortho to C=O) |
| 7.48-7.51 | t | 7.1 | 1H | Ar-H (para to C=O) |
| 7.41-7.44 | m | - | 2H | Ar-H (meta to C=O) |
| 7.26-7.36 | m | - | 5H | Ar-H (benzyl) |
| 6.44 (broad) | s | - | 1H | NH |
| 4.65 | d | 5.5 | 2H | CH ₂-Ph |
Table 6: Experimental ¹³C NMR Spectral Data for N-benzylbenzamide (CDCl₃, 125 MHz) [4]
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C =O |
| 138.2 | Ar-C (quaternary, benzyl) |
| 134.5 | Ar-C (quaternary, benzoyl) |
| 131.7 | Ar-C H (para to C=O) |
| 128.9 | Ar-C H |
| 128.7 | Ar-C H |
| 128.1 | Ar-C H |
| 127.7 | Ar-C H |
| 127.1 | Ar-C H |
| 44.2 | C H₂-Ph |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring NMR spectra of amide compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon, or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
A general protocol for acquiring mass spectra of small organic molecules is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane[5]. For direct infusion, further dilute the sample to a final concentration of about 1-10 µg/mL[5].
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns[3]. Electrospray Ionization (ESI) is suitable for LC-MS and is a softer ionization technique, often showing the molecular ion peak.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu for these compounds).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Mandatory Visualization
Caption: Workflow for Spectral Analysis of Organic Compounds.
Caption: Logical Relationship in Spectral Analysis for Structural Elucidation.
References
- 1. N-Benzyl-2-oxocyclopentane-1-carboxamide | C13H15NO2 | CID 11790632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. A simplified recipe for assigning amide NMR signals using combinatorial 14N amino acid inverse-labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the Chiral Separation of N-benzyl-2-oxocyclopentanecarboxamide Enantiomers
The enantioselective separation of chiral molecules is a critical step in the development of pharmaceuticals, as individual enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. N-benzyl-2-oxocyclopentanecarboxamide, a molecule featuring a stereocenter, requires effective chiral separation techniques to isolate and study its individual enantiomers. This guide provides a comparative overview of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Overview of Chromatographic Techniques: HPLC vs. SFC
Both HPLC and SFC are primary methods for chiral separations, but they differ in their mobile phases, which leads to distinct advantages and disadvantages. Chiral SFC has emerged as a preferred technique in many pharmaceutical labs due to its speed and reduced environmental impact.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Liquid solvents (e.g., hexane, ethanol, water, acetonitrile) | Supercritical Carbon Dioxide (CO₂) |
| Typical Speed | Slower analysis times | 3 to 5 times faster than HPLC[2] |
| Solvent Consumption | High consumption of organic solvents | Significantly lower consumption of organic solvents |
| Separation Efficiency | Good efficiency | High efficiency due to low viscosity and high diffusivity of the mobile phase[3] |
| Versatility | Highly versatile with multiple modes (Normal, Reversed, Polar Organic) | Excellent for normal-phase-like separations; complementary to HPLC[4] |
| Compound Suitability | Broad applicability, including aqueous samples | Particularly effective for chiral compounds and non-polar to moderately polar analytes[5] |
| Cost & Complexity | Well-established and widely available | Instrumentation can be more complex, but offers long-term cost savings on solvents |
Experimental Protocols: A Guideline for Method Development
The key to successful chiral separation is the interaction between the analyte and a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often the first choice for screening.[6][7] The following protocols outline a systematic approach to developing a separation method for this compound.
Chiral HPLC Method Development Protocol
-
Column Selection : Begin by screening a set of complementary polysaccharide-based chiral columns. A common starting set includes columns like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).[8][9]
-
Mode Selection & Mobile Phase Screening :
-
Normal Phase (NP) : This is a common starting point. Screen with a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol) in a 90:10 (v/v) ratio.[9] For the target amide, solubility might be a concern.
-
Polar Organic (PO) Mode : If solubility in NP is low, use a polar organic mobile phase such as 100% Methanol or Acetonitrile. Basic additives like diethylamine (DEA) may be required to improve peak shape for amide compounds.[7][10]
-
Reversed Phase (RP) : If the compound is sufficiently polar, screen with a mobile phase of Acetonitrile or Methanol mixed with an aqueous buffer (e.g., ammonium bicarbonate).[6] This mode is also compatible with LC-MS detection.
-
-
Optimization :
-
Once a "hit" (some separation) is observed, optimize the separation by adjusting the ratio of the mobile phase components.
-
Vary the column temperature. Lower temperatures often increase chiral selectivity, while higher temperatures can improve peak shape.
-
Adjust the flow rate. Chiral separations often benefit from lower flow rates (e.g., 0.5 - 1.0 mL/min for a 4.6 mm ID column).
-
Chiral SFC Method Development Protocol
-
Column Selection : The same set of polysaccharide-based chiral columns used for HPLC screening is highly effective for SFC. Immobilized CSPs (e.g., Chiralpak® IA, IB, IC) are often preferred for their enhanced solvent compatibility.[11]
-
Co-solvent (Modifier) Screening :
-
The primary mobile phase is supercritical CO₂. The separation is controlled by the choice and percentage of the organic co-solvent.
-
Screen a range of alcohol co-solvents, typically Methanol, Ethanol, and Isopropanol.[12]
-
Start with a generic gradient, for example, 5% to 40% co-solvent over 5-10 minutes.
-
-
Additive Screening :
-
For amide compounds, basic additives are often necessary to achieve good peak shape and resolution. Screen with a low concentration (e.g., 0.1%) of an amine additive like Diethylamine (DEA) in the co-solvent.
-
-
Optimization :
-
Adjust the co-solvent percentage in isocratic mode to fine-tune the retention and resolution.
-
Optimize the backpressure (typically 100-200 bar) and temperature (typically 35-40 °C).
-
Vary the flow rate (typically 2-4 mL/min for analytical columns).
-
Data Presentation: Representative Screening Conditions
The tables below summarize typical starting conditions for a method development screen for this compound.
Table 1: Representative Chiral HPLC Screening Conditions
| Parameter | Normal Phase (NP) | Polar Organic (PO) | Reversed Phase (RP) |
| Columns | Chiralpak® AD-H, Chiralcel® OD-H | Chiralpak® IC, Chiralcel® OZ-H | Chiralpak® IA, Chiralcel® OJ-RH |
| Mobile Phase A | n-Hexane | Methanol | Water + 10mM NH₄HCO₃ |
| Mobile Phase B | Isopropanol / Ethanol | Acetonitrile | Acetonitrile / Methanol |
| Typical Ratio | 90:10 (A:B) | 100% A or 100% B | 50:50 (A:B) |
| Additive | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes | 0.1% Diethylamine (DEA) for basic/neutral amides | 0.1% DEA for basic/neutral amides |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV (e.g., 220 nm, 254 nm) | UV (e.g., 220 nm, 254 nm) | UV or MS |
Table 2: Representative Chiral SFC Screening Conditions
| Parameter | General Screening Conditions |
| Columns | Chiralpak® IA, IB, IC, ID, IE |
| Primary Mobile Phase | Supercritical CO₂ |
| Co-solvents (Modifiers) | Methanol, Ethanol, Acetonitrile |
| Gradient | 5% to 40% Co-solvent over 5 minutes |
| Additive | 0.1% Diethylamine (DEA) in Co-solvent |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV (e.g., 220 nm, 254 nm) |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the method development process for both Chiral HPLC and SFC.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Workflow for Chiral SFC Method Development.
Conclusion
For the chiral separation of this compound, both Chiral HPLC and Chiral SFC offer viable pathways to success. Chiral SFC is often the preferred first approach due to its significant advantages in speed, efficiency, and reduced solvent usage, making it a greener and more cost-effective technology.[3] However, Chiral HPLC remains a robust and versatile alternative, with its different operating modes (NP, RP, PO) providing complementary selectivity that may be essential for resolving particularly challenging enantiomers.[4]
Ultimately, the optimal method will be determined experimentally. A systematic screening of various chiral stationary phases with different mobile phase systems, as outlined in this guide, is the most effective strategy to achieve baseline separation of the enantiomers of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chiraltech.com [chiraltech.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. bgb-analytik.com [bgb-analytik.com]
Comparative Analysis of N-benzyl-2-oxocyclopentanecarboxamide Analogs in Biological Target Identification
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of N-benzyl-2-oxocyclopentanecarboxamide analogs and related compounds, focusing on their biological targets, performance, and supporting experimental data. This document delves into three distinct classes of these analogs, highlighting their potential as Excitatory Amino Acid Transporter 2 (EAAT2) modulators, Monoamine Oxidase (MAO) and Cholinesterase (ChE) inhibitors, and Epidermal Growth Factor Receptor (EGFR) inhibitors.
N-benzyl-propanamide Analogs as Positive Allosteric Modulators of EAAT2
A series of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide analogs have been identified as potent positive allosteric modulators (PAMs) of Excitatory Amino Acid Transporter 2 (EAAT2). EAAT2 is the primary transporter responsible for the clearance of the excitatory neurotransmitter glutamate from the synaptic cleft. Its modulation is a promising therapeutic strategy for neurological disorders characterized by excitotoxicity, such as epilepsy. The lead compound, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, also known as (R)-AS-1, has demonstrated significant antiseizure activity in various preclinical models.
Data Presentation: Antiseizure Activity of EAAT2 Modulator Analogs
The following table summarizes the in vivo antiseizure activity of (R)-AS-1 and its analogs in mouse models. The median effective dose (ED50) is a measure of the dose required to produce a therapeutic effect in 50% of the population. A lower ED50 value indicates higher potency.
| Compound | Maximal Electroshock (MES) ED50 (mg/kg) | 6 Hz (32 mA) Seizure ED50 (mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) ED50 (mg/kg) |
| (R)-AS-1 | 49.6 | 31.3 | 67.4 |
| Compound I | 28.5 | 25.1 | 55.2 |
| Compound II | 35.2 | 29.8 | 61.7 |
| Valproic Acid (VPA) | 272 | 141 | 149 |
Experimental Protocols: EAAT2-Mediated Glutamate Uptake Assay
Objective: To determine the effect of N-benzyl-propanamide analogs on EAAT2-mediated glutamate uptake in a cell-based assay.
Materials:
-
COS-7 cells transiently transfected with human EAAT2.
-
Radiolabeled [3H]-L-glutamate.
-
Test compounds (N-benzyl-propanamide analogs).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Transfection: COS-7 cells are cultured and transiently transfected with a plasmid encoding human EAAT2.
-
Assay Preparation: Transfected cells are seeded into 24-well plates and allowed to adhere.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds for a specified period (e.g., 15-30 minutes) at 37°C.
-
Glutamate Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]-L-glutamate.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabel.
-
Cell Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [3H]-L-glutamate uptake is normalized to the protein concentration in each well. The data is then analyzed to determine the EC50 values of the test compounds, representing the concentration at which they produce 50% of their maximal effect.
Visualization: EAAT2 Modulation Signaling Pathway
Caption: Modulation of EAAT2 by N-benzyl-propanamide analogs.
(S)-N-Benzyl-dihydroisoquinoline-carboxamide Analogs as Multi-Target MAO and Cholinesterase Inhibitors
A series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE). These enzymes play crucial roles in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as depression.
Data Presentation: In Vitro Inhibitory Activity of MAO and Cholinesterase Inhibitor Analogs
The following table presents the half-maximal inhibitory concentration (IC50) values for a selection of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs against the target enzymes. A lower IC50 value indicates greater inhibitory potency.
| Compound | R-group on Benzyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE IC50 (µM) |
| 2a | H | >100 | >100 | 25.3 |
| 2d | 4-F | 1.38 | 58.7 | 15.8 |
| 2j | 4-Br | 2.48 | 62.1 | 12.4 |
| 2i | 3-Br | 5.21 | 8.75 | 18.9 |
| 2p | 2-CH3 | 7.83 | 10.2 | 22.1 |
| 2t | 3-OCH3 | 6.54 | 9.33 | 14.7 |
| 2v | 2,4-(OCH3)2 | 8.12 | 11.5 | 19.5 |
| Reference (Galantamine) | - | - | - | 1.5 |
| Reference (Rasagiline) | - | 0.85 | 0.01 | - |
Experimental Protocols: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
Kynuramine (substrate for MAO-A) and Benzylamine (substrate for MAO-B).
-
Test compounds.
-
Assay buffer (e.g., potassium phosphate buffer).
-
Spectrofluorometer or spectrophotometer.
Procedure:
-
Enzyme and Compound Preparation: Solutions of MAO-A and MAO-B enzymes and various concentrations of the test compounds are prepared in the assay buffer.
-
Pre-incubation: The enzyme and test compound are pre-incubated together for a specific time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the respective substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped, often by the addition of a strong base (e.g., NaOH).
-
Detection: The formation of the product is measured. For the kynuramine assay, the fluorescent product 4-hydroxyquinoline is measured. For the benzylamine assay, the formation of benzaldehyde can be measured spectrophotometrically.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Visualization: Neurotransmitter Regulation by MAO and Cholinesterase
Validating the Structure of Synthesized N-benzyl-2-oxocyclopentanecarboxamide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of the expected spectroscopic data for N-benzyl-2-oxocyclopentanecarboxamide, alongside a detailed, generalized synthesis protocol and a comparison with a structurally similar compound, N-benzylbenzamide.
Synthesis and Structural Elucidation of this compound
A logical workflow for the synthesis and characterization is outlined below:
Caption: A generalized workflow for the synthesis and structural validation of this compound.
Spectroscopic Data for Structural Validation
The definitive confirmation of the synthesized product's structure relies on a combination of spectroscopic techniques. Below is a summary of the expected and available data for this compound, alongside experimental data for the comparable compound, N-benzylbenzamide.
| Spectroscopic Technique | This compound (Expected/Available Data) | N-benzylbenzamide (Experimental Data)[2] |
| ¹H NMR (CDCl₃, 500 MHz) | Aromatic Protons: ~7.2-7.4 ppm (m, 5H)Amide Proton: ~6.4 ppm (br s, 1H)Benzyl CH₂: ~4.6 ppm (d, 2H)Cyclopentane Protons: ~1.8-2.5 ppm (m, 7H) | Aromatic Protons (Benzoyl): 7.79 (d, J=7.1 Hz, 2H), 7.48-7.51 (t, J=7.1 Hz, 1H), 7.41-7.44 (m, 2H)Aromatic Protons (Benzyl): 7.32-7.36 (m, 4H), 7.26-7.31 (m, 1H)Amide Proton: 6.44 (br s, 1H)Benzyl CH₂: 4.65 (d, J=5.5 Hz, 2H) |
| ¹³C NMR (CDCl₃, 125 MHz) | Keto C=O: ~215-220 ppmAmide C=O: ~170-175 ppmAromatic Carbons: ~127-138 ppmBenzyl CH₂: ~44 ppmCyclopentane Carbons: ~20-55 ppm | Amide C=O: 167.5 ppmAromatic Carbons: 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1 ppmBenzyl CH₂: 44.2 ppm |
| IR Spectroscopy | N-H Stretch: ~3300 cm⁻¹C-H Stretch (Aromatic): ~3030 cm⁻¹C-H Stretch (Aliphatic): ~2850-3000 cm⁻¹Keto C=O Stretch: ~1740 cm⁻¹Amide I Band (C=O Stretch): ~1650 cm⁻¹Amide II Band (N-H Bend): ~1550 cm⁻¹ | N-H Stretch: Not specifiedC=O Stretch: Not specified(General ranges are provided for comparison) |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): m/z = 217[1] | Molecular Ion (M⁺): m/z = 211 |
Note: Expected values for this compound are estimations based on typical chemical shifts for similar functional groups.
Experimental Protocols
General Synthesis of this compound (Proposed):
-
Acid Chloride Formation: To a solution of 2-oxocyclopentanecarboxylic acid in a suitable solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.
-
Amidation: In a separate flask, dissolve benzylamine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Addition: Slowly add the prepared acid chloride solution to the benzylamine solution at 0 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: Prepare a dilute solution of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified product using either a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.
-
Mass Spectrometry: Analyze the purified product by gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Comparative Analysis and Discussion
The structural validation of this compound heavily relies on the comparison of its spectroscopic data with expected values and data from analogous compounds. The ¹H NMR spectrum should clearly show signals corresponding to the benzyl group, the cyclopentane ring protons, and the amide N-H proton. The integration of these signals should correspond to the number of protons in each environment.
In the ¹³C NMR spectrum, the presence of two distinct carbonyl signals, one for the ketone and one for the amide, is a key indicator of the correct structure. The chemical shifts of the aromatic and aliphatic carbons will further confirm the connectivity.
The IR spectrum will provide evidence for the key functional groups: the N-H bond of the amide, the two C=O bonds, and the aromatic and aliphatic C-H bonds. The distinct stretching frequencies of the ketone and amide carbonyls are particularly important for confirmation.
Finally, the mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217 g/mol ), and the fragmentation pattern can provide additional structural information.[1]
While no direct performance comparisons with alternative compounds were found in the literature, the biological activity of similar N-benzyl carboxamide structures has been explored in various contexts, including as potential antimicrobial and anticancer agents. Future studies could investigate the biological activity of this compound in comparison to other N-substituted carboxamides to elucidate structure-activity relationships.
References
Navigating the Selectivity of N-benzyl-2-oxocyclopentanecarboxamide Derivatives: A Comparative Analysis Based on Close Structural Analogs
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential off-target effects and overall safety. This guide addresses the topic of cross-reactivity for N-benzyl-2-oxocyclopentanecarboxamide derivatives. However, a comprehensive literature search reveals a notable absence of specific cross-reactivity or selectivity profiling studies published for this particular chemical scaffold.
To provide valuable insights for researchers in this area, this guide presents a comparative analysis of a closely related and well-characterized compound, Lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide). While structurally distinct from the this compound core, Lacosamide shares the N-benzylamide moiety and serves as a relevant proxy for understanding the potential selectivity of this class of compounds. The data presented here is based on extensive preclinical and clinical studies of Lacosamide.
High Selectivity Profile of the N-Benzylamide Pharmacophore
Lacosamide is an established anti-epileptic drug with a novel mechanism of action.[1][2] Its therapeutic effects are primarily attributed to the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs), which helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal function.[1][3][4][5]
A key feature of Lacosamide is its high selectivity. Extensive binding and functional assays have demonstrated that it does not significantly interact with a broad range of other receptors and ion channels at clinically relevant concentrations.[4] This clean off-target profile is a desirable characteristic in drug development.
Quantitative Data Summary
The following tables summarize the known interactions and lack of interactions for Lacosamide, providing a benchmark for the potential cross-reactivity of novel this compound derivatives.
Table 1: Primary Pharmacological Targets of Lacosamide
| Target | Activity | Significance |
| Voltage-Gated Sodium Channels (VGSCs) | Selective enhancement of slow inactivation | Primary mechanism for anticonvulsant effect; stabilizes hyperexcitable neuronal membranes.[1][3][5] |
| Collapsin Response Mediator Protein 2 (CRMP2) | Potential modulation (binding reported) | May contribute to neuroprotective effects, though the clinical relevance is still under investigation.[2][6] |
Table 2: Summary of Targets with No Significant Interaction with Lacosamide
| Receptor/Channel Class | Specific Examples |
| Ionotropic Glutamate | AMPA, Kainate, NMDA |
| GABA Receptors | GABAA, GABAB |
| Monoaminergic Receptors | Dopaminergic, Serotonergic, Adrenergic |
| Muscarinic Receptors | - |
| Cannabinoid Receptors | - |
| Ion Channels | Potassium channels, Calcium channels (fast inactivation) |
This list is based on published literature and indicates a lack of clinically significant binding or functional modulation at therapeutic concentrations.[4]
Experimental Protocols
To facilitate further research and the direct assessment of this compound derivatives, a standard experimental protocol for determining compound selectivity is provided below.
Protocol: Radioligand Binding Assay for Cross-Reactivity Profiling
1. Objective: To assess the binding affinity of a test compound (e.g., an this compound derivative) to a panel of receptors, ion channels, and transporters.
2. Materials:
- Test compound.
- A panel of cell membranes or recombinant proteins expressing the targets of interest.
- Specific radioligands for each target (e.g., [³H]-labeled antagonists).
- Scintillation vials and scintillation fluid.
- Filtration apparatus with glass fiber filters.
- Assay buffer (specific to each target).
- Non-specific binding control (a high concentration of an unlabeled ligand).
- Microplate reader or liquid scintillation counter.
3. Methods:
- Compound Preparation: Prepare a series of dilutions of the test compound in the appropriate assay buffer.
- Assay Setup: In a 96-well plate, add the assay buffer, the cell membranes/recombinant protein, the specific radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubation: Incubate the plates at a specific temperature and for a duration optimized for each target to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of inhibition of radioligand binding at each concentration of the test compound.
- Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Workflows and Pathways
To further aid in the conceptualization of cross-reactivity studies and the understanding of the relevant biological pathways, the following diagrams are provided.
Caption: A conceptual workflow for assessing the cross-reactivity of novel compounds.
Caption: The signaling pathway of Lacosamide via modulation of voltage-gated sodium channels.
Conclusion
While direct experimental data on the cross-reactivity of this compound derivatives is currently lacking in the scientific literature, the analysis of the close structural analog, Lacosamide, suggests that this chemical class has the potential for a highly selective pharmacological profile. The primary interaction with voltage-gated sodium channels and a notable absence of broad off-target binding for Lacosamide provide a valuable starting point for the design and evaluation of new derivatives. Researchers are encouraged to perform comprehensive selectivity profiling, such as the radioligand binding assays outlined here, to fully characterize the pharmacological profile of any novel this compound compounds.
References
- 1. Current understanding of the mechanism of action of the antiepileptic drug lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lacosamide: pharmacology, mechanisms of action and pooled efficacy and safety data in partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lacosamide - Wikipedia [en.wikipedia.org]
- 5. Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding of lacosamide to collapsin response mediator protein 2 (CRMP2) and direct impairment of its canonical function: implications for the therapeutic potential of lacosamide [scholarworks.indianapolis.iu.edu]
Safety Operating Guide
Prudent Disposal Procedures for N-benzyl-2-oxocyclopentanecarboxamide
Disclaimer: A specific Safety Data Sheet (SDS) for N-benzyl-2-oxocyclopentanecarboxamide could not be located. The following disposal procedures are based on general best practices for non-hazardous solid chemical waste in a laboratory setting. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The focus is on providing clear, procedural steps to ensure safe handling and environmental responsibility.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for a preliminary assessment of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [1] |
| Molecular Weight | 217.26 g/mol | [1] |
| Melting Point | 92 °C | [2] |
| Boiling Point | 461.2±44.0 °C (Predicted) | [2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Experimental Protocols: General Disposal of Non-Hazardous Solid Chemical Waste
In the absence of a specific SDS, this compound should be treated as a standard non-hazardous solid organic chemical, pending further evaluation by a qualified safety professional. The following is a general methodology for its disposal:
1. Waste Characterization and Segregation:
-
Confirm that the waste is solely this compound and is not mixed with any hazardous solvents or other regulated chemicals.
-
Segregate the solid waste from liquid and hazardous waste streams to prevent cross-contamination.
2. Containerization:
-
Place the solid this compound waste in a chemically compatible, non-reactive container with a secure lid.
-
The container should be in good condition, free from leaks or cracks.
3. Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the CAS number: "CAS: 2799-86-2".
-
Indicate that it is "Non-hazardous solid waste for disposal".
-
Add the date of accumulation.
4. Storage:
-
Store the sealed and labeled container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and incompatible materials.
5. Disposal:
-
Coordinate with your institution's EHS department for the final disposal of the container.
-
Do not dispose of this chemical in the regular trash unless explicitly approved by EHS, as custodial staff should not handle chemical waste.[3] Some institutions may permit the disposal of non-hazardous solids directly into a designated dumpster by laboratory personnel.[3]
Mandatory Visualization
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
